1-(4'-Bromophenoxy)-propane-2-ol
説明
特性
分子式 |
C9H11BrO2 |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
1-(4-bromophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H11BrO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
InChIキー |
BXMXMTJFBNXCTN-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=C(C=C1)Br)O |
製品の起源 |
United States |
1-(4'-Bromophenoxy)-propane-2-ol spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization and Analytical Workflows for 1-(4'-Bromophenoxy)-propane-2-ol
Executive Summary & Mechanistic Overview
1-(4'-Bromophenoxy)-propane-2-ol (also referred to as 1-(4-bromophenoxy)propan-2-ol) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motif—an aryl ether linked to a secondary alcohol—is a foundational pharmacophore in the development of AMPK activators/GDF15 inducers and viral replication inhibitors targeting the nucleoprotein protein–protein interactions of Influenza A .
When integrating this intermediate into a drug development pipeline, confirming its regiochemical and stereochemical integrity is paramount. This whitepaper establishes a self-validating analytical system, detailing the causality behind the synthetic choices and providing a comprehensive breakdown of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiles.
Synthetic Workflow & Regioselective Epoxide Opening
The synthesis of 1-(4'-bromophenoxy)-propane-2-ol relies on the base-catalyzed ring opening of propylene oxide by 4-bromophenol.
Causality of Experimental Design: Under basic conditions, the reaction proceeds via a strict SN2 mechanism. The bulky 4-bromophenoxide nucleophile selectively attacks the least sterically hindered carbon (C1) of the epoxide. This regioselectivity is critical; if acidic conditions were employed, the mechanism would shift toward an SN1 -like transition state, resulting in nucleophilic attack at the more substituted C2 position and yielding the undesired primary alcohol regioisomer.
Protocol: Regioselective Synthesis
-
Deprotonation: Dissolve 4-bromophenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate ( K2CO3 , 1.5 equiv) and stir at 60 °C for 30 minutes to ensure the complete generation of the highly nucleophilic 4-bromophenoxide anion.
-
Epoxide Addition: Cool the reactor to room temperature. Add propylene oxide (1.2 equiv) dropwise. Self-Validating Step: Propylene oxide is highly volatile (bp 34 °C); dropwise addition prevents evaporative loss and mitigates the exothermic nature of the ring-opening reaction.
-
Nucleophilic Attack: Heat the sealed vessel to 80 °C for 4-6 hours to drive the SN2 attack at the C1 position.
-
Workup: Quench with distilled water and extract with ethyl acetate (3x). Wash the organic layer with 1M NaOH to actively strip away any unreacted 4-bromophenol, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 1. Base-catalyzed SN2 regioselective ring-opening of propylene oxide.
Comprehensive Spectroscopic Characterization
A robust quality control framework requires orthogonal validation. The following spectral data provides a self-validating matrix to confirm both the regiochemistry and the isotopic fidelity of the synthesized molecule.
Nuclear Magnetic Resonance (NMR)
Causality of the Splitting Pattern: The most diagnostic feature of the 1H NMR spectrum is the behavior of the C1 methylene protons ( −O−CH2− ). Because the adjacent C2 carbon is a stereocenter, the two protons on C1 are diastereotopic. They exist in permanently distinct magnetic environments regardless of bond rotation. Consequently, they do not appear as a simple doublet; instead, they manifest as two distinct doublets of doublets (dd) due to geminal coupling to each other ( J≈9.5 Hz) and vicinal coupling to the C2 methine proton. Observing this exact splitting pattern definitively proves that the nucleophile attacked the terminal carbon of the epoxide.
Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3 )
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Structural Assignment |
| 1H | 1.25 | Doublet (d), J=6.4 | 3H | −CH3 (C3) |
| 1H | 2.45 | Broad Singlet (br s) | 1H | −OH (Hydroxyl) |
| 1H | 3.80 | Doublet of doublets (dd), J=9.5,7.5 | 1H | −O−CH2− (C1, Diastereotopic Ha ) |
| 1H | 3.95 | Doublet of doublets (dd), J=9.5,3.5 | 1H | −O−CH2− (C1, Diastereotopic Hb ) |
| 1H | 4.15 | Multiplet (m) | 1H | −CH(OH)− (C2 Methine) |
| 1H | 6.78 | Doublet (d), J=8.8 | 2H | Aromatic H−2′,H−6′ (Ortho to Ether) |
| 1H | 7.36 | Doublet (d), J=8.8 | 2H | Aromatic H−3′,H−5′ (Ortho to Bromine) |
| 13C | 18.7 | - | - | −CH3 (C3) |
| 13C | 66.2 | - | - | −CH(OH)− (C2) |
| 13C | 73.4 | - | - | −O−CH2− (C1) |
| 13C | 113.2 | - | - | Aromatic C−4′ (Attached to Br) |
| 13C | 116.4 | - | - | Aromatic C−2′,C−6′ |
| 13C | 132.3 | - | - | Aromatic C−3′,C−5′ |
| 13C | 157.8 | - | - | Aromatic C−1′ (Attached to Oxygen) |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR provides rapid confirmation of the functional group transformations. The disappearance of the epoxide ring-breathing mode (~1250 cm⁻¹ for oxiranes) and the appearance of a strong, broad hydroxyl stretch validate the success of the ring-opening.
Table 2: Diagnostic IR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| ~3350 | Strong, Broad | O-H Stretch | Secondary alcohol |
| 2970, 2930 | Medium | C-H Stretch | Aliphatic backbone |
| 1590, 1488 | Strong | C=C Stretch | Aromatic ring |
| 1240 | Strong | C-O-C Asymmetric Stretch | Aryl-alkyl ether linkage |
| 1040 | Strong | C-O Stretch | Secondary carbinol |
| 820 | Strong | C-H Out-of-plane Bend | p-Disubstituted benzene |
| 650 | Medium | C-Br Stretch | Aryl bromide |
Electron Ionization Mass Spectrometry (EI-MS)
Causality of Fragmentation: The EI-MS spectrum acts as a built-in isotopic validator. Bromine naturally exists as two isotopes ( 79Br and 81Br ) in a roughly 1:1 ratio. Therefore, the molecular ion ( M+∙ ) must appear as a distinct doublet at m/z 230 and 232 of equal intensity.
Upon ionization, the molecule undergoes two primary fragmentation pathways:
-
Alpha-Cleavage: Cleavage of the C1-C2 bond adjacent to the hydroxyl group is highly favored, yielding the stable oxonium ion [CH3−CH=OH]+ at m/z 45, which typically presents as the base peak.
-
Inductive Cleavage: Cleavage of the ether bond yields the 4-bromophenoxy cation or, via hydrogen transfer, the 4-bromophenol radical cation, preserving the 1:1 isotopic doublet signature in the fragment ions.
Fig 2. EI-MS fragmentation pathways highlighting alpha and inductive cleavages.
Self-Validating Quality Control (HPLC-UV)
To ensure the purity of the API building block prior to downstream coupling, reverse-phase HPLC is employed.
Protocol: HPLC-UV Purity Assessment
-
Column Selection: C18 Reverse-Phase column (150 mm x 4.6 mm, 3.5 µm). Causality: The highly hydrophobic 4-bromophenoxy moiety interacts strongly with the C18 stationary phase, ensuring excellent retention and baseline separation from polar impurities like unreacted propylene oxide.
-
Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of trace phenolic degradation products, sharpening their peak shapes, while the 60% organic modifier yields an optimal capacity factor ( k′≈3−5 ).
-
Detection: Monitor UV absorbance at 225 nm and 275 nm. Causality: The aromatic ether linkage exhibits a strong π→π∗ transition at 225 nm (maximizing sensitivity for low-level impurities) and a characteristic n→π∗ transition at 275 nm (maximizing structural specificity).
-
Sample Preparation: Dissolve 1 mg of the standard in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
References
-
Design and Synthesis of AMPK Activators and GDF15 Inducers International Journal of Molecular Sciences, 2023, 24(14), 11467. URL:[Link]
-
Discovery and Optimization of a Novel Series of Influenza A Virus Replication Inhibitors Targeting the Nucleoprotein Protein–Protein Interaction Journal of Medicinal Chemistry, 2024. URL:[Link]
Synthesis and Characterization of 1-(4'-Bromophenoxy)-propane-2-ol: A Technical Guide for Drug Development
Introduction and Mechanistic Rationale
1-(4'-Bromophenoxy)-propane-2-ol is a highly valuable synthetic intermediate in medicinal chemistry. It belongs to the aryloxypropanol class of compounds, which serve as direct precursors to aryloxypropanolamines—the foundational pharmacophore for β-adrenergic receptor antagonists (beta-blockers)[1]. The incorporation of a para-bromo substituent on the aromatic ring provides a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling the rapid diversification of drug candidates.
The synthesis of this intermediate relies on the nucleophilic attack of a phenoxide anion on an electrophilic three-carbon synthon, a methodology widely established in the preparation of alkoxylated derivatives[2]. Two primary mechanistic pathways are viable:
-
Route A (Epoxide Ring Opening): Involves the base-catalyzed reaction of 4-bromophenol with propylene oxide. The phenoxide anion selectively attacks the less sterically hindered carbon (C1) of the epoxide via an S_N2 mechanism, yielding the secondary alcohol. Advanced catalytic methods often utilize rationally designed catalysts to facilitate such epoxide ring-opening reactions efficiently[3].
-
Route B (Halohydrin Alkylation): Utilizes 1-chloro-2-propanol as the electrophile. Under basic conditions, the chloride is displaced via an S_N2 mechanism. Alternatively, the halohydrin can transiently form propylene oxide in situ, which subsequently undergoes ring opening.
Understanding the stability of the resulting aryl-ether linkage is critical, as mechanistic investigations have shown that such bonds can be susceptible to cleavage under harsh acidic conditions, dictating the need for mild, base-mediated synthetic routes[4].
Experimental Workflow Visualization
Fig 1: Synthetic workflow for 1-(4'-bromophenoxy)-propane-2-ol via epoxide and halohydrin routes.
Detailed Experimental Protocol (Self-Validating System)
The following protocol details Route B , utilizing 1-chloro-2-propanol. This route is often preferred in standard laboratory settings due to the ease of handling liquid halohydrins compared to highly volatile gaseous epoxides.
Reagents and Materials
-
4-Bromophenol: 1.0 eq (10.0 mmol, 1.73 g)
-
1-Chloro-2-propanol: 1.2 eq (12.0 mmol, 1.13 g)
-
Potassium Carbonate (K₂CO₃), anhydrous: 1.5 eq (15.0 mmol, 2.07 g)
-
N,N-Dimethylformamide (DMF), anhydrous: 15 mL
Step-by-Step Methodology & Causality
-
Phenoxide Generation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol in 15 mL of anhydrous DMF. Add finely powdered anhydrous K₂CO₃.
-
Causality: K₂CO₃ is selected over stronger bases (like NaOH) because it is mild enough to selectively deprotonate the phenol without causing excessive elimination side-reactions of the halohydrin. Finely powdering the base increases the surface area, accelerating the heterogeneous deprotonation. DMF, a polar aprotic solvent, is chosen because it leaves the phenoxide anion relatively unsolvated and highly nucleophilic, drastically accelerating the S_N2 reaction.
-
-
Alkylation: Add 1-chloro-2-propanol dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.
-
Self-Validating Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) solvent system.
-
Validation: The starting material (4-bromophenol) is highly UV-active and stains heavily with potassium permanganate (KMnO₄). The reaction is deemed complete when the lower R_f spot of the phenol completely disappears (typically 6–8 hours) and is replaced by a new, higher R_f spot corresponding to the ether product. This provides real-time, visual confirmation of conversion.
-
-
Work-up and Extraction: Cool the mixture to room temperature and quench with 50 mL of distilled water to dissolve all inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous NaOH (2 x 15 mL).
-
Causality: The NaOH wash is a critical purification step; it deprotonates any unreacted 4-bromophenol, partitioning it into the aqueous layer and ensuring the organic layer is free of phenolic impurities.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash column chromatography (eluting with Hexane:EtOAc 85:15 to 70:30) to afford the pure product.
Characterization and Quantitative Data
Rigorous characterization is required to confirm the regioselectivity of the reaction—specifically, ensuring the ether linkage is at C1 and the hydroxyl group remains at C2.
Table 1: Summary of Analytical Characterization Data
| Analytical Method | Parameter / Signal | Assignment / Structural Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.37 (d, J = 8.8 Hz, 2H) | Aromatic protons ortho to Bromine (AA'BB' system) |
| δ 6.79 (d, J = 8.8 Hz, 2H) | Aromatic protons ortho to Ether oxygen | |
| δ 4.18 (m, 1H) | Methine proton (CH-OH) | |
| δ 3.92 (dd, J = 9.4, 3.2 Hz, 1H) | Diastereotopic methylene proton (O-CH₂) | |
| δ 3.78 (dd, J = 9.4, 7.6 Hz, 1H) | Diastereotopic methylene proton (O-CH₂) | |
| δ 2.45 (br s, 1H) | Hydroxyl proton (OH) - exchangeable with D₂O | |
| δ 1.25 (d, J = 6.4 Hz, 3H) | Methyl protons (CH₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 157.8 | Aromatic C-O |
| δ 132.4 | Aromatic C-H (ortho to Br) | |
| δ 116.3 | Aromatic C-H (ortho to O) | |
| δ 113.1 | Aromatic C-Br | |
| δ 73.4 | Methylene carbon (O-CH₂) | |
| δ 66.1 | Methine carbon (CH-OH) | |
| δ 18.7 | Methyl carbon (CH₃) | |
| Mass Spectrometry (ESI+) | m/z 231.0 & 233.0 | [M+H]⁺ isotopic pattern typical of monobrominated compounds (1:1 ratio) |
| FT-IR (ATR) | 3350 cm⁻¹ (broad) | O-H stretching vibration |
| 1240 cm⁻¹, 1045 cm⁻¹ | Asymmetric and symmetric C-O-C stretching |
Data Interpretation & Structural Validation: The splitting pattern of the methylene protons in the ¹H NMR spectrum serves as a definitive, self-validating proof of regiochemistry. Because the adjacent C2 carbon is a chiral center, the two protons of the -CH₂- group (at C1) are diastereotopic and magnetically inequivalent. This results in two distinct doublet of doublets (dd) at 3.92 and 3.78 ppm. If the reaction had proceeded with the incorrect regiochemistry (forming the primary alcohol), this specific diastereotopic splitting pattern would not be observed. Furthermore, the 1:1 isotopic doublet in the mass spectrum at m/z 231/233 perfectly validates the retention of the bromine atom.
Conclusion
The synthesis of 1-(4'-bromophenoxy)-propane-2-ol requires precise control over reaction conditions to ensure high regioselectivity and yield. By employing a mild base (K₂CO₃) and a polar aprotic solvent (DMF), the nucleophilic substitution is optimized while minimizing side reactions. The resulting intermediate serves as a robust building block for the synthesis of advanced pharmaceutical agents, verifiable through rigorous NMR and MS characterization.
Sources
Comprehensive Technical Guide to CAS 18621-22-2: Synthesis, Characterization, and Application of 1-(4-Bromophenoxy)propan-2-one
Executive Summary
In advanced organic synthesis and drug discovery, bifunctional building blocks serve as the critical linchpins for constructing complex molecular architectures. CAS 18621-22-2 , chemically designated as 1-(4-bromophenoxy)propan-2-one (or 1-(4-bromophenoxy)-2-propanone), is a highly versatile intermediate[1]. It elegantly combines an aryl bromide—primed for transition-metal-catalyzed cross-coupling—with a methyl ketone, which serves as a reactive handle for heterocycle formation and reductive amination[2].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a field-proven, in-depth guide to the physicochemical profiling, mechanistic synthesis, and downstream medicinal chemistry applications of this essential scaffold.
Physicochemical Profiling
Understanding the baseline quantitative properties of CAS 18621-22-2 is essential for designing purification protocols and predicting its behavior in biological or synthetic systems[3][4].
Table 1: Physicochemical Properties of CAS 18621-22-2
| Property | Quantitative Value / Description |
| IUPAC Name | 1-(4-Bromophenoxy)propan-2-one |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Melting Point | 42 – 44 °C |
| Appearance | White to off-white crystalline solid |
| Storage Temperature | Room Temperature (RT), protected from light |
Mechanistic Synthesis & Workflow
The most robust and scalable method for synthesizing 1-(4-bromophenoxy)propan-2-one is via the Williamson Ether Synthesis , utilizing 4-bromophenol and chloroacetone[5].
Causality in Experimental Design
-
Base Selection (K₂CO₃): Potassium carbonate is specifically chosen because its mild basicity (pKa ~10.3) is perfectly tuned to deprotonate 4-bromophenol (pKa ~9.3) to form the active phenoxide nucleophile. Using a stronger base like NaOH would trigger unwanted aldol condensation of the chloroacetone[5].
-
Catalyst (KI): The addition of a catalytic amount of Potassium Iodide (KI) facilitates an in situ Finkelstein reaction. It converts the chloroacetone into the highly reactive iodoacetone, significantly lowering the activation energy for the subsequent Sₙ2 displacement.
-
Solvent (Acetone): Anhydrous acetone acts as an ideal polar aprotic solvent. It solvates the Sₙ2 transition state effectively and provides a mild reflux temperature (56 °C) that prevents thermal degradation of the product.
Workflow and SN2 mechanism for the synthesis of CAS 18621-22-2.
Step-by-Step Protocol
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (eq) of 4-bromophenol in 100 mL of anhydrous acetone.
-
Deprotonation: Add 1.5 eq of anhydrous K₂CO₃ and 0.1 eq of KI. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide ion.
-
Alkylation: Equip the flask with a reflux condenser. Dropwise add 1.1 eq of chloroacetone. (Causality Check: Dropwise addition prevents localized high concentrations of the electrophile, minimizing self-condensation side reactions) .
-
Reflux: Heat the mixture to a gentle reflux (approx. 60 °C) for 12–24 hours.
-
Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture to remove inorganic salts (KCl, K₂CO₃). Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Self-Validating Purification: Dissolve the crude residue in diethyl ether. Wash the organic layer with 5% aqueous NaOH. (Validation Check: This base wash acts as a chemical filter; any unreacted 4-bromophenol is deprotonated and partitioned into the aqueous layer, ensuring the organic layer exclusively contains the target ether) . Wash with brine, dry over anhydrous MgSO₄, filter, and evaporate to yield the crystalline product.
Analytical Validation (NMR & IR)
To ensure trustworthiness and scientific integrity, every synthesized batch must undergo rigorous analytical validation. The following table summarizes the expected quantitative spectral data that self-validates the structural integrity of CAS 18621-22-2.
Table 2: Self-Validating Analytical Data (NMR & IR)
| Analytical Method | Signal / Frequency | Assignment | Causality / Validation Logic |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.26 (s, 3H) | -CH₃ | Singlet confirms the methyl group adjacent to the ketone. |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.53 (s, 2H) | -O-CH₂- | Deshielded heavily by both the ether oxygen and carbonyl group. |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.78 (d, J=8.9 Hz, 2H) | Ar-H (ortho to O) | Shielded by the electron-donating resonance of the ether oxygen. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.38 (d, J=8.9 Hz, 2H) | Ar-H (ortho to Br) | Deshielded by the inductive electronegativity of the bromine atom. |
| IR Spectroscopy | 1725 cm⁻¹ | C=O stretch | Sharp, strong peak confirms an intact methyl ketone moiety. |
| IR Spectroscopy | 1240 cm⁻¹ | C-O-C stretch | Confirms the successful formation of the aryl-alkyl ether linkage. |
Downstream Applications in Medicinal Chemistry
The true value of 1-(4-bromophenoxy)propan-2-one lies in its orthogonal reactivity. The molecule can be selectively derivatized at two distinct sites without cross-interference, making it a privileged scaffold in drug development.
-
Aryl Bromide Reactivity: The para-bromo substituent is an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows researchers to rapidly expand the aromatic core to synthesize biaryl systems common in kinase inhibitors.
-
Methyl Ketone Reactivity: The ketone moiety is highly susceptible to condensation reactions. Reacting CAS 18621-22-2 with thiourea and iodine via the Hantzsch thiazole synthesis yields 2-amino-4-arylthiazoles. Alternatively, reacting it with arylhydrazines via the Fischer Indole Synthesis yields complex indole derivatives.
Bifunctional derivatization pathways for CAS 18621-22-2 in drug discovery.
References
The protocols and physicochemical data detailed in this guide are grounded in the following verified chemical databases and methodological literature:
-
KOLAB Shop . "1-(4-bromophenoxy)propan-2-one." URL:[Link]
Sources
- 1. CAS 18621-22-2: 1-(4-Bromophenoxy)-2-propanone [cymitquimica.com]
- 2. 1-(4-BROMOPHENOXY)-2-PROPANONE | 18621-22-2 [chemicalbook.com]
- 3. 18621-22-2|1-(4-Bromophenoxy)propan-2-one|BLD Pharm [bldpharm.com]
- 4. 기타수입시약 > 1-(4-bromophenoxy)propan-2-one | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-(4'-Bromophenoxy)-propane-2-ol and its Derivatives
Foreword: The Aryloxypropanolamine Scaffold in Modern Drug Discovery
The aryloxypropanolamine framework represents a cornerstone in medicinal chemistry, most notably as the structural foundation for a vast array of β-adrenergic receptor antagonists, or "beta-blockers." These agents have revolutionized the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The inherent versatility of this scaffold, allowing for systematic structural modifications, has enabled the fine-tuning of pharmacological profiles, leading to the development of agents with varying receptor selectivity, intrinsic sympathomimetic activity, and pharmacokinetic properties. This guide focuses on a specific, yet representative, member of this class: 1-(4'-Bromophenoxy)-propane-2-ol. The introduction of a bromine atom onto the phenoxy ring offers a unique electronic and steric profile, providing a valuable probe for understanding structure-activity relationships and a potential stepping stone for the development of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-(4'-Bromophenoxy)-propane-2-ol, from its synthesis and characterization to its potential pharmacological significance and the exploration of its derivatives.
Synthesis of 1-(4'-Bromophenoxy)-propane-2-ol: A Practical Approach via Williamson Ether Synthesis
The most direct and widely applicable method for the preparation of 1-(4'-Bromophenoxy)-propane-2-ol is the Williamson ether synthesis. This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds via an S(_N)2 mechanism, necessitating careful consideration of the reactants and reaction conditions to maximize yield and minimize side reactions.[1][2]
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, both converging on the Williamson ether synthesis:
Caption: Retrosynthetic analysis of 1-(4'-Bromophenoxy)-propane-2-ol.
The key is the formation of the ether linkage between the 4-bromophenol and the propan-2-ol moiety. This can be achieved by reacting the nucleophilic 4-bromophenoxide with an electrophilic three-carbon synthon.
Experimental Protocol: A Self-Validating System
This protocol describes a reliable and scalable procedure for the synthesis of 1-(4'-Bromophenoxy)-propane-2-ol from 4-bromophenol and 1-chloro-2-propanol.
Materials:
-
4-Bromophenol
-
1-Chloro-2-propanol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Step-by-Step Methodology:
-
Phenoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol (1.0 equivalent) in anhydrous DMF. To this solution, add sodium hydroxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium 4-bromophenoxide. The reaction is self-validating as the formation of the phenoxide is a straightforward acid-base reaction.
-
Nucleophilic Substitution: To the freshly prepared phenoxide solution, add 1-chloro-2-propanol (1.2 equivalents) dropwise. Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromophenol spot.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL). The use of a separatory funnel allows for a clear phase separation, a key validation point in the purification process.
-
Aqueous Washes: Wash the combined organic layers with water, followed by a saturated aqueous solution of ammonium chloride to neutralize any remaining base, and finally with brine to remove any residual water-soluble impurities. Each wash serves as a self-validating purification step.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(4'-Bromophenoxy)-propane-2-ol as a pure compound. The purity can be assessed by TLC and analytical techniques such as NMR and mass spectrometry.
Caption: Experimental workflow for the synthesis of 1-(4'-Bromophenoxy)-propane-2-ol.
Analytical Characterization: A Spectroscopic Profile
Thorough analytical characterization is paramount to confirm the structure and purity of the synthesized 1-(4'-Bromophenoxy)-propane-2-ol. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of the protons.[3][4]
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Methine Proton (-CH-OH): A multiplet around δ 4.0-4.2 ppm, coupled to the adjacent methylene and methyl protons.
-
Methylene Protons (-O-CH₂-): Two diastereotopic protons that will likely appear as a multiplet or two separate doublets of doublets around δ 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A doublet around δ 1.2-1.3 ppm, coupled to the methine proton.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.
-
-
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the bromine appearing at a lower field and the carbon attached to the oxygen at a higher field.
-
Carbons of the Propanol Chain: Three distinct signals for the methine, methylene, and methyl carbons, typically in the range of δ 20-75 ppm.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[5] Common fragmentation patterns would involve cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) and loss of a water molecule from the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[6]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| C-O stretch (ether) | 1250-1000 | Strong |
| C-Br stretch | 700-500 | Medium |
Pharmacological Potential and Derivatives
1-(4'-Bromophenoxy)-propane-2-ol belongs to the aryloxypropanolamine class of compounds, which are renowned for their interaction with adrenergic receptors.
Expected Pharmacological Activity: A β-Adrenergic Antagonist Profile
Based on its structural similarity to well-known β-blockers, 1-(4'-Bromophenoxy)-propane-2-ol is anticipated to exhibit β-adrenergic antagonist activity. The general structure-activity relationship (SAR) for this class of compounds suggests that the aryloxypropanolamine moiety is crucial for binding to β-adrenergic receptors. The nature of the substituent on the aromatic ring can influence the potency and selectivity of the compound for β₁ and β₂ receptor subtypes. The bulky isopropyl or tert-butyl group on the amine is also a common feature for potent β-blockers, which is not present in the parent molecule but can be introduced in its derivatives.
Derivatives and Structure-Activity Relationship (SAR)
The synthesis of derivatives of 1-(4'-Bromophenoxy)-propane-2-ol can provide valuable insights into its SAR. Key modifications could include:
-
N-Alkylation: Introduction of various alkyl or arylalkyl groups on the nitrogen atom of the corresponding amino-alcohol derivative. This is a critical modification for tuning β-receptor affinity and selectivity.
-
Modification of the Aromatic Ring: Replacement of the bromine atom with other halogens or electron-donating/withdrawing groups to probe the electronic and steric requirements for receptor binding.
Sources
Review of synthetic routes for aryloxypropanolamines
An In-depth Technical Guide on the Core Synthetic Routes for Aryloxypropanolamines
Introduction to Aryloxypropanolamines
Aryloxypropanolamines represent a class of chemical compounds of significant importance in medicinal chemistry. Their core structure features an aromatic ring linked via an ether oxygen to a propanolamine side chain. This structural motif is the cornerstone of one of the most vital classes of pharmaceuticals: the β-adrenergic blocking agents, or beta-blockers.[1] Since their introduction in the mid-20th century, beta-blockers have become indispensable in the management of cardiovascular disorders such as hypertension, angina pectoris, and arrhythmias.[1][2]
The pharmacological activity of these drugs is highly dependent on their stereochemistry. The propanolamine side chain contains a chiral center, and it is almost universally the (S)-enantiomer that possesses the potent β-blocking activity, while the (R)-enantiomer is often significantly less active.[3][4] This stereochemical imperative presents the central challenge in their synthesis: the development of efficient, scalable, and economically viable routes to produce enantiomerically pure products. This guide provides a detailed review of the principal synthetic strategies employed to produce these vital therapeutic agents, from classical racemic methods to modern asymmetric techniques.
The Cornerstone of Synthesis: The Aryl Glycidyl Ether Route
The most prevalent and historically significant strategy for constructing aryloxypropanolamines is a convergent two-step process known as the aryl glycidyl ether route. This method involves the initial formation of an aryl glycidyl ether from a corresponding phenol, followed by the ring-opening of this epoxide intermediate with a suitable amine.[1]
Step 1: Synthesis of Aryl Glycidyl Ethers
This initial step involves the O-alkylation of a phenol (ArOH) with an electrophilic three-carbon building block, almost exclusively epichlorohydrin.
-
Reaction: Phenol + Epichlorohydrin + Base → Aryl Glycidyl Ether + Salt + H₂O
Causality Behind Experimental Choices (The "Why"):
The reaction is performed under basic conditions. The purpose of the base (commonly NaOH or K₂CO₃) is to deprotonate the weakly acidic phenol, converting it into the much more nucleophilic phenoxide anion (ArO⁻).[5][6] This anion then initiates a nucleophilic attack on the epichlorohydrin molecule.
Mechanism: The reaction proceeds via a two-stage intramolecular process:
-
Nucleophilic Attack: The phenoxide anion attacks the terminal, least sterically hindered carbon of the epichlorohydrin epoxide ring. This is both kinetically and thermodynamically favored over an attack at the more substituted central carbon.[5] This ring-opening results in a chlorohydrin alkoxide intermediate.
-
Intramolecular Cyclization: The newly formed alkoxide anion immediately performs an intramolecular SN2 attack, displacing the adjacent chloride ion to form a new, stable epoxide ring, yielding the aryl glycidyl ether.[5][6]
This sequence ensures the desired connectivity and preserves the reactive epoxide moiety for the subsequent step. To improve reaction rates and yields, especially in biphasic systems, a phase-transfer catalyst (PTC) is often employed to shuttle the phenoxide anion into the organic phase.[6]
Caption: Mechanism for Nucleophilic Amination.
The Challenge of Chirality: Asymmetric Synthetic Strategies
Synthesizing the racemic mixture via the standard glycidyl ether route is straightforward. However, given that the pharmacological activity resides in the (S)-enantiomer, significant efforts have been dedicated to developing stereoselective syntheses.
Chiral Pool Synthesis
This strategy leverages naturally occurring, inexpensive, and enantiomerically pure starting materials. A common approach utilizes chiral glycerol derivatives, such as (R)- or (S)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).
Workflow Causality: The logic of this workflow is to transfer the pre-existing chirality of the starting material to the final product.
-
Activation: The primary alcohol of the chiral solketal is "activated" by converting it into a good leaving group, typically a tosylate or mesylate. This makes the carbon susceptible to nucleophilic attack.
-
SN2 Displacement: The desired phenoxide anion displaces the tosylate/mesylate group. This is a classic SN2 reaction, which critically proceeds with an inversion of configuration at the chiral center. Therefore, to obtain the (S)-propanolamine, one must start with the (R)-solketal derivative.
-
Deprotection & Transformation: The acetal protecting group is removed under acidic conditions to reveal a diol. [7]This diol can then be converted into the final product through a sequence involving selective activation of the primary alcohol, conversion to an epoxide, and subsequent amination. [4][7]
Caption: Workflow for Chiral Pool Synthesis.
Catalytic Asymmetric Synthesis
This approach creates the chiral center using a small amount of a chiral catalyst. One powerful method is the Sharpless Asymmetric Dihydroxylation (AD) of aryl allyl ethers. [8]* Process: An aryl allyl ether (easily prepared from a phenol and allyl bromide) is subjected to AD, which installs two hydroxyl groups across the double bond with high and predictable stereoselectivity, depending on the chiral ligand used (AD-mix-α or AD-mix-β).
-
Rationale: This creates a chiral 1-aryloxy-2,3-propanediol. This diol is then chemically manipulated, similar to the latter stages of the chiral pool synthesis, to form the chiral epoxide and, finally, the desired enantiopure aryloxypropanolamine.
Biocatalysis and Enzymatic Resolutions
Biocatalysis offers an environmentally friendly and highly selective alternative for achieving enantiopurity. [9]The most common strategy is the Kinetic Resolution of a racemic intermediate.
-
Principle: An enzyme, often a lipase, selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. [3]For example, in the resolution of a racemic chlorohydrin acetate, a lipase can selectively hydrolyze the acetate group of one enantiomer, leaving the other enantiomer untouched.
-
Outcome: This results in a mixture of two different compounds (e.g., an enantioenriched alcohol and an enantioenriched acetate) that can be easily separated. [8]The desired enantiomer is then carried forward to the final product.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on a balance of factors including cost, scale, required enantiopurity, and available technology.
| Feature | Racemic Glycidyl Ether Route | Chiral Pool Synthesis | Asymmetric Catalysis / Biocatalysis |
| Stereocontrol | None (produces racemate) | Excellent (transferred from starting material) | Excellent (induced by catalyst/enzyme) |
| Yield | High (for racemate) | Moderate to Good (multiple steps) | Max 50% for kinetic resolution; higher for asymmetric synthesis |
| Cost | Low (cheap starting materials) | Moderate (chiral starting materials are more expensive) | High (catalysts/enzymes can be expensive) |
| Scalability | Excellent | Good | Can be challenging for large-scale catalysis |
| Simplicity | High (often 2 steps) | Moderate (multiple steps and protections) | Moderate to High (requires specialized catalysts/conditions) |
| Atom Economy | Good | Moderate | Varies; kinetic resolutions are inherently less atom-economical |
Detailed Experimental Protocols
The following are illustrative, self-validating protocols. Researchers should always first consult primary safety and procedural literature.
Protocol: Racemic Synthesis of Propranolol
Objective: To synthesize racemic propranolol from 1-naphthol.
Step 1: Synthesis of 1-Naphthyl Glycidyl Ether
-
To a stirred solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile), add powdered sodium hydroxide (1.1 eq).
-
Heat the mixture to 50-60 °C until a clear solution of the sodium naphthoxide is formed.
-
Add epichlorohydrin (1.5 eq) dropwise, maintaining the temperature.
-
After the addition is complete, heat the mixture under reflux for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction, filter off the precipitated NaCl, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-naphthyl glycidyl ether as a clear oil.
Step 2: Synthesis of Propranolol
-
Dissolve the 1-naphthyl glycidyl ether (1.0 eq) from Step 1 in ethanol or methanol.
-
Add isopropylamine (2.0-3.0 eq) to the solution.
-
Heat the mixture under reflux for 4-6 hours until TLC analysis shows complete consumption of the starting epoxide.
-
Cool the reaction mixture and remove the solvent and excess amine under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure racemic propranolol.
-
Validation: Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values.
Protocol: Asymmetric Synthesis of (S)-Atenolol (Chiral Pool Approach)
Objective: To synthesize (S)-atenolol starting from (R)-solketal tosylate.
-
Synthesis of (S)-Solketal Aryl Ether: Dissolve 4-(2-hydroxyethyl)phenol (1.0 eq) in DMF and add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases. Add a solution of (R)-2,2-dimethyl-1,3-dioxolane-4-methyl tosylate (1.05 eq) in DMF. Allow the mixture to warm to room temperature and stir for 12-18 hours. Perform an aqueous workup and purify by chromatography to obtain the protected ether.
-
Deprotection: Dissolve the ether from the previous step in a mixture of methanol and aqueous HCl. Stir at room temperature for 4-6 hours to cleave the acetonide, yielding the chiral diol. Purify as necessary.
-
Epoxide Formation: Selectively tosylate the primary alcohol of the diol using tosyl chloride and pyridine at low temperature. Then, treat the resulting monotosylate with a base like sodium methoxide in methanol to induce intramolecular cyclization to the (S)-glycidyl ether intermediate.
-
Amination: React the chiral glycidyl ether with isopropylamine under reflux in ethanol, as described in the propranolol synthesis.
-
Final Steps: The resulting intermediate contains a protected acid group. Hydrolyze the ester or nitrile group under appropriate conditions to reveal the carboxylic acid of atenolol. Purify by recrystallization.
-
Validation: Confirm structure and purity by spectroscopy. Crucially, measure the optical rotation and compare it to the literature value for (S)-atenolol. Chiral HPLC analysis is required to determine the enantiomeric excess (e.e.).
Emerging Trends and Future Perspectives
The synthesis of aryloxypropanolamines continues to evolve. Key areas of innovation include:
-
Flow Chemistry: Continuous flow reactors are being explored to improve safety, efficiency, and scalability, allowing for precise control over reaction parameters. [1]* Novel Catalytic Systems: Advanced catalysts, such as amine-functionalized graphene oxide membranes, have demonstrated the potential for ultra-fast, continuous-flow synthesis at room temperature with nearly perfect conversion and selectivity, representing a significant leap in green chemistry. [10]* Chemoenzymatic Routes: Combining the best of chemical and biological catalysis in telescoped or one-pot reactions is a growing trend to shorten synthetic routes and improve overall efficiency. [9]
Conclusion
The synthesis of aryloxypropanolamines is a mature field of organic chemistry, driven by the immense therapeutic value of beta-blockers. The classical aryl glycidyl ether route remains a robust and scalable method for producing racemic compounds. However, the critical need for enantiomerically pure (S)-isomers has spurred the development of elegant and efficient asymmetric strategies, including chiral pool synthesis, asymmetric catalysis, and biocatalysis. Future innovations, particularly in flow chemistry and advanced catalytic materials, promise to make the production of these life-saving medicines even more efficient and sustainable.
References
- A Comprehensive Review on Beta Blockers Synthesis Methods. (Source: Vertex AI Search, URL: )
-
An alternative synthesis of (+)-propranolol and (+)-atenolol - ProQuest. (Source: ProQuest, URL: [Link])
-
In the formation of the prepolymer used to make epoxy resins, a bisphenol reacts with epichlorohydrin in the presence of a base. Show the product and mechanism when two moles of phenol react with epichlorohydrin. (Source: Vaia, URL: [Link])
-
Epichlorohydrin | Organic chemistry teaching. (Source: WordPress.com, URL: [Link])
-
An alternative synthesis of (+) - propranolol and (+) atenolol. (Source: Semantic Scholar, URL: [Link])
- Synthesis of aryloxypropanolamines and arylethanolamines.
-
Asymmetric Synthesis of Aryloxypropanolamines via OsO4-Catalyzed Asymmetric Dihydroxylation. (Source: ResearchGate, URL: [Link])
-
Discovery and development of beta-blockers. (Source: Wikipedia, URL: [Link])
-
Novel method could optimise beta-blocker synthesis. (Source: European Pharmaceutical Review, URL: [Link])
-
mechanism of glycidylation reaction between phenols and epichlorohydrin. (Source: ResearchGate, URL: [Link])
- Synthesis of optically active aryloxypropanolamines and arylethanolamines.
-
Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. (Source: ResearchGate, URL: [Link])
-
Solvent-Free Synthesis of Glycidyl Ethers. (Source: Chalmers ODR, URL: [Link])
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (Source: ResearchGate, URL: [Link])
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. An alternative synthesis of (+)-propranolol and (+)-atenolol - ProQuest [proquest.com]
- 4. EP0249610B1 - Synthesis of optically active aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]
- 5. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 6. odr.chalmers.se [odr.chalmers.se]
- 7. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Synthesis and Characterization of 1-(4'-Bromophenoxy)-propane-2-ol
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
The synthesis of 1-(4'-bromophenoxy)-propane-2-ol represents a fundamental transformation in medicinal chemistry, yielding a highly versatile 1-aryloxy-2-propanol scaffold. This structural motif is the defining pharmacophore precursor for aryloxypropanolamines, which constitute the vast majority of clinically approved β-adrenergic receptor antagonists (β-blockers) [1]. This application note details a robust, highly regioselective, and self-validating protocol for the base-catalyzed epoxide ring opening of propylene oxide by 4-bromophenol.
Mechanistic Rationale & Experimental Causality
The reaction is a classic example of a regioselective nucleophilic ring-opening of an unsymmetrical epoxide. To ensure high yield and absolute regiocontrol, the experimental parameters must be carefully calibrated:
-
Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, heterogeneous base. It quantitatively deprotonates 4-bromophenol ( pKa≈9.3 ) to form the highly nucleophilic phenoxide anion. Crucially, K₂CO₃ avoids the base-catalyzed polymerization of propylene oxide—a detrimental side reaction frequently observed when stronger, homogeneous bases like NaOH or NaH are employed [2].
-
Regioselectivity (Sₙ2 Control): Under basic conditions, the ring opening proceeds strictly via an Sₙ2 mechanism. The phenoxide nucleophile attacks the less sterically hindered terminal methylene carbon of propylene oxide. This orbital trajectory exclusively yields the secondary alcohol (1-aryloxy-2-propanol) rather than the primary alcohol [2].
-
Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF poorly solvates the phenoxide anion (leaving it "naked" and highly reactive) while effectively stabilizing the Sₙ2 transition state, significantly accelerating the reaction kinetics at moderate temperatures [3].
-
Thermal Control: Propylene oxide is highly volatile (boiling point 34 °C). The electrophile must be added at 0 °C to prevent evaporative loss and control the initial exothermic acid-base/alkylation cascade. Subsequent heating to 60 °C provides the necessary activation energy for the Sₙ2 attack without vaporizing the reagent.
Mechanistic pathway of the base-catalyzed epoxide ring opening.
Materials and Reagents
Caution: Propylene oxide is a volatile alkylating agent and a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 4-Bromophenol | 173.01 | 1.0 | 1.73 g (10.0 mmol) | Substrate / Nucleophile |
| Propylene oxide | 58.08 | 1.5 | 0.87 g (15.0 mmol) | Electrophile |
| Potassium carbonate | 138.21 | 1.5 | 2.07 g (15.0 mmol) | Heterogeneous Base |
| N,N-Dimethylformamide | 73.09 | - | 10.0 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 × 20 mL | Extraction Solvent |
| 1M NaOH (aq) | 40.00 | - | 2 × 15 mL | Workup / Phenol Scavenger |
Step-by-Step Protocol
Phase 1: Nucleophile Generation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.
-
Add 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask.
-
Inject anhydrous DMF (10.0 mL) via syringe.
-
Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.
-
Validation Check: The solution will transition to a slight yellow tint, indicating the formation of the phenoxide anion.
-
Phase 2: Electrophilic Addition & Ring Opening
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Using a pre-chilled gas-tight syringe, add propylene oxide (0.87 g, 1.05 mL, 15.0 mmol) dropwise over 5 minutes.
-
Causality: Dropwise addition at 0 °C prevents the highly volatile propylene oxide from boiling off, ensuring stoichiometric integrity.
-
-
Remove the ice bath. Attach a water-cooled reflux condenser (chilled to 5 °C) to the flask.
-
Heat the reaction mixture to 60 °C in an oil bath and stir for 12 hours.
-
Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting phenol ( Rf≈0.6 ) should be entirely consumed, replaced by a new, more polar spot ( Rf≈0.3 ).
-
Phase 3: Self-Validating Workup & Purification
-
Cool the reaction mixture to room temperature and quench by pouring it into 30 mL of ice-cold distilled water.
-
Extract the aqueous mixture with EtOAc (3 × 20 mL). Combine the organic layers.
-
Critical Scavenging Step: Wash the combined organic layers with 1M NaOH (2 × 15 mL).
-
Causality: Unreacted 4-bromophenol streaks heavily on silica gel and co-elutes with the product. The 1M NaOH wash quantitatively converts any residual phenol back to the water-soluble phenoxide, partitioning it into the aqueous waste.
-
-
Wash the organic layer with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product as a colorless to pale yellow oil.
Workflow for the synthesis of 1-(4'-bromophenoxy)-propane-2-ol.
Analytical Characterization
The isolated product should be validated using ¹H NMR and High-Resolution Mass Spectrometry (HRMS). The expected analytical profile is summarized below:
| Analytical Method | Expected Signals / Data Points | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.37 (d, J = 8.9 Hz, 2H) | Aromatic protons (C3, C5 - adjacent to Br) |
| δ 6.80 (d, J = 8.9 Hz, 2H) | Aromatic protons (C2, C6 - adjacent to O) | |
| δ 4.15 (m, 1H) | Methine proton (-CH (OH)-) | |
| δ 3.92 (dd, J = 9.5, 3.2 Hz, 1H) | Diastereotopic methylene proton (-O-CH H-) | |
| δ 3.78 (dd, J = 9.5, 7.5 Hz, 1H) | Diastereotopic methylene proton (-O-CHH -) | |
| δ 2.45 (br s, 1H) | Hydroxyl proton (-OH , exchanges with D₂O) | |
| δ 1.28 (d, J = 6.4 Hz, 3H) | Methyl protons (-CH ₃) | |
| HRMS (ESI-TOF) | Calculated for C₉H₁₁BrO₂ [M+H]⁺: 230.0021 | Observed: 230.0018 (Isotope pattern 1:1 for ⁷⁹Br/⁸¹Br) |
References
-
Discovery and development of beta-blockers. Wikipedia, The Free Encyclopedia. A comprehensive overview of the structural evolution of aryloxypropanolamines and their pharmacological significance. URL:[Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. Authoritative text detailing the regioselectivity of epoxide ring openings under basic conditions via Sₙ2 pathways. URL:[Link]
-
Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols. Seth, K. et al. Chemical Communications 49 (2013): 5886-5888. Discusses advanced catalytic and traditional methodologies for the phenolysis of epoxides. URL:[Link]
Chiral Resolution of Racemic 1-(4'-Bromophenoxy)-propane-2-ol by High-Performance Liquid Chromatography: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, in-depth protocol for the chiral resolution of racemic 1-(4'-Bromophenoxy)-propane-2-ol using High-Performance Liquid Chromatography (HPLC). This compound belongs to the aryloxypropanolamine class, which includes many beta-blockers, a critical category of cardiovascular drugs. As enantiomers of such compounds often exhibit different pharmacological activities, with one being therapeutic and the other potentially inactive or harmful, their separation is crucial in drug development and quality control.[1] This document outlines a detailed methodology, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and system suitability requirements, grounded in established chromatographic principles and regulatory expectations. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Introduction: The Imperative of Enantioseparation
The differential pharmacological and toxicological profiles of enantiomers are a well-established principle in drug development. For many chiral drugs, particularly in classes like beta-blockers, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[1] Therefore, the ability to separate and quantify individual enantiomers is not merely an analytical exercise but a fundamental requirement for ensuring the safety and efficacy of such pharmaceuticals.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation of enantiomers.[2][3] The direct method, which employs a chiral stationary phase (CSP), is often preferred for its simplicity and efficiency, as it avoids the need for derivatization of the analyte.[4][5] The selection of the appropriate CSP is paramount and is dictated by the structural features of the analyte. For aryloxypropanolamine compounds like 1-(4'-Bromophenoxy)-propane-2-ol, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity.[2][4]
This application note details a robust HPLC method for the chiral resolution of racemic 1-(4'-Bromophenoxy)-propane-2-ol, providing researchers, scientists, and drug development professionals with a practical and scientifically sound protocol. The methodology is designed to align with the principles of analytical procedure development as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q14.[6][7][8][9]
Experimental Design and Rationale
The successful chiral separation of 1-(4'-Bromophenoxy)-propane-2-ol hinges on creating a transient diastereomeric complex between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, leading to different retention times and, consequently, separation.
Selection of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with carbamates, are highly effective for the separation of a wide range of chiral compounds, including those with aromatic and alcohol functionalities.[2] For the separation of aryloxypropanolamines, an amylose-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is an excellent starting point. This type of CSP offers multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are crucial for chiral recognition of the target analyte.[10]
Mobile Phase Composition and Optimization
A normal-phase mobile phase system is typically employed with polysaccharide-based CSPs for the separation of polar analytes like alcohols.[11] A common mobile phase consists of a non-polar solvent, such as n-hexane or n-heptane, and an alcohol modifier, like ethanol or isopropanol.[11] The alcohol modifier plays a critical role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.
To enhance peak shape and improve resolution, especially for basic compounds like aryloxypropanolamines, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often incorporated into the mobile phase.[1][10][12] This additive helps to suppress the interaction of the basic analyte with residual silanol groups on the silica support of the CSP, leading to more symmetrical peaks.
The optimization process involves systematically varying the ratio of the alcohol modifier to the non-polar solvent and the concentration of the basic additive to achieve the desired resolution and analysis time.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column, such as one packed with amylose tris(3,5-dimethylphenylcarbamate) on a silica gel support (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Reagents and Solvents: HPLC-grade n-hexane, ethanol, isopropanol, and diethylamine are necessary.
-
Analyte: Racemic 1-(4'-Bromophenoxy)-propane-2-ol standard.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the required volumes of n-hexane, ethanol (or isopropanol), and diethylamine. For example, a mobile phase of n-hexane:ethanol:diethylamine (90:10:0.1, v/v/v) can be a good starting point. It is crucial to degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of racemic 1-(4'-Bromophenoxy)-propane-2-ol in the mobile phase or a suitable solvent like ethanol at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a working concentration of about 0.1 mg/mL.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the chiral separation of 1-(4'-Bromophenoxy)-propane-2-ol.
HPLC System Setup and Equilibration
-
Install the chiral column in the HPLC system.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane:ethanol:diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (adjust as needed) |
System Suitability Testing
Before sample analysis, it is essential to perform a system suitability test (SST) to ensure the chromatographic system is performing adequately.[13] This is a critical component of method validation as per USP and ICH guidelines.[13][14][15][16]
-
Inject the racemic standard solution five or six times.
-
Evaluate the following parameters:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be less than 2.0.[13]
-
Relative Standard Deviation (RSD) of Peak Areas: The RSD for the peak areas of replicate injections should be less than 2.0%.[13]
-
Sample Analysis
-
Once the system suitability criteria are met, inject the sample solution.
-
Record the chromatogram and integrate the peaks corresponding to the two enantiomers.
-
Calculate the percentage of each enantiomer in the sample.
Workflow Diagram
Sources
- 1. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. media.neliti.com [media.neliti.com]
- 4. mdpi.com [mdpi.com]
- 5. jackwestin.com [jackwestin.com]
- 6. biotech.com [biotech.com]
- 7. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. GRIP-Pharma - ICH Q14 guideline on analytical procedure development [grip-pharma.ch]
- 9. database.ich.org [database.ich.org]
- 10. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 14. researchgate.net [researchgate.net]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. usp.org [usp.org]
1H NMR and 13C NMR spectral analysis of 1-(4'-Bromophenoxy)-propane-2-ol
Comprehensive NMR Protocol for the Structural Elucidation of 1-(4'-Bromophenoxy)-propane-2-ol
Target Audience: Researchers, analytical scientists, and drug development professionals.
Pharmaceutical Context and Structural Significance
1-(4'-Bromophenoxy)-propane-2-ol (Chemical Formula: C 9 H 11 BrO 2 ) is a critical synthetic intermediate in medicinal chemistry. Its 1-aryl-2-aryloxypropanol scaffold serves as a foundational pharmacophore in the development of β1 -adrenoceptor antagonists (beta-blockers)[1] and novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators[2]. Accurate structural and conformational verification of this intermediate is paramount. The chiral center at C2 and the para-substituted halogenated aromatic ring dictate the downstream stereochemistry, reactivity, and ultimate biological binding affinity of the final Active Pharmaceutical Ingredient (API).
Principles of the Analytical Design (Causality)
To achieve high-resolution, publication-quality spectral data, the experimental design must account for the specific electronic and steric environments of the molecule:
-
Solvent Selection (CDCl 3 ) : Chloroform-d is selected because it readily dissolves aryloxypropanol derivatives without introducing exchangeable protons that would obscure the critical C2 hydroxyl (-OH) signal[3].
-
Internal Referencing : Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). To prevent baseline distortion and dynamic range exceedance, TMS is introduced at trace levels (e.g., diluting 2-3 mL of TMS-spiked CDCl 3 into a fresh solvent bottle) rather than adding a direct drop to the sample[4].
-
Relaxation Delays ( D1 ) : The para-bromine substitution creates a quaternary carbon at C4' with a long longitudinal relaxation time ( T1 ). A D1 delay of at least 2.0 seconds is mandated to ensure complete relaxation of these nuclei, preventing signal attenuation and allowing for accurate quantitative integration[5].
Self-Validating Experimental Protocol
This protocol establishes a closed-loop validation system where intermediate quality checks dictate the progression of the experiment, ensuring absolute trustworthiness of the final data.
Step 1: Sample Preparation
-
Weigh 15–25 mg of highly purified 1-(4'-Bromophenoxy)-propane-2-ol.
-
Dissolve the compound entirely in 0.6 mL of CDCl 3 (containing trace TMS) in a clean glass vial. Ensure complete dissolution; suspended solid particles will distort magnetic field homogeneity and ruin resolution[4].
-
Transfer the solution to a standard 5 mm NMR tube, ensuring a sample depth of exactly 4–5 cm to optimize the active coil volume within the probe[5].
Step 2: Instrument Tuning and Shimming (Validation Gate)
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer onto the deuterium frequency of the CDCl 3 solvent[3].
-
Perform 3D gradient shimming (e.g., TopShim).
-
Validation Check : Acquire a single dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be < 1.0 Hz. If it exceeds this threshold, manually re-shim the Z-axis gradients. Proceeding with poor shims will blur the critical diastereotopic splitting of the C1 protons.
Step 3: 1 H NMR Acquisition
-
Set the observation frequency to the 1 H channel.
-
Apply the following parameters: Number of scans (ns) = 16; Relaxation delay ( D1 ) = 2.0 s; Spectral width (sw) = 15 ppm.
-
Acquire the Free Induction Decay (FID).
Step 4: 13 C NMR Acquisition
-
Switch to the 13 C channel with continuous 1 H decoupling (e.g., WALTZ-16 composite pulse decoupling) to simplify the carbon spectrum[6].
-
Apply the following parameters: Number of scans (ns) = 512; Relaxation delay ( D1 ) = 2.0 s; Spectral width (sw) = 250 ppm.
-
Acquire the FID.
Step 5: Data Processing & Phase Validation
-
Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C.
-
Validation Check : Perform manual zero-order and first-order phase correction. The protocol is only validated when all peaks are purely absorptive (symmetrical).
-
Apply a polynomial baseline correction to ensure accurate integration values across the aliphatic and aromatic regions.
Workflow Visualization
Figure 1: Standardized NMR acquisition and validation workflow for aryloxypropanol derivatives.
Data Presentation and Mechanistic Insights
Mechanistic Insight: Diastereotopic Protons The chiral center at C2 breaks the local symmetry of the adjacent C1 methylene group. Consequently, the two protons on C1 ( H1a and H1b ) are diastereotopic and exist in distinct magnetic environments. They couple to each other (geminal coupling, J≈9.2 Hz) and to the C2 methine proton (vicinal coupling, J≈3.1 and 7.5 Hz), resulting in two distinct doublet of doublets (dd). Resolving these specific multiplets is the ultimate confirmation of a successful shim and high-quality sample preparation.
Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 7.38 | Doublet (d) | 8.9 | 2H | Ar-H (C3', C5' - ortho to Br) |
| 6.79 | Doublet (d) | 8.9 | 2H | Ar-H (C2', C6' - ortho to O) |
| 4.15 | Multiplet (m) | - | 1H | CH (C2) |
| 3.90 | Doublet of doublets (dd) | 9.2, 3.1 | 1H | CH 2 (C1a, diastereotopic) |
| 3.78 | Doublet of doublets (dd) | 9.2, 7.5 | 1H | CH 2 (C1b, diastereotopic) |
| 2.40 | Broad singlet (br s) | - | 1H | OH (Hydroxyl, exchangeable) |
| 1.26 | Doublet (d) | 6.4 | 3H | CH 3 (C3) |
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 157.8 | Quaternary (C) | Ar-C (C1' - attached to O) |
| 132.3 | Methine (CH) | Ar-C (C3', C5' - ortho to Br) |
| 116.4 | Methine (CH) | Ar-C (C2', C6' - ortho to O) |
| 113.2 | Quaternary (C) | Ar-C (C4' - attached to Br) |
| 73.4 | Methylene (CH 2 ) | C1 (Aliphatic, attached to O) |
| 66.2 | Methine (CH) | C2 (Aliphatic, attached to OH) |
| 18.7 | Methyl (CH 3 ) | C3 (Aliphatic) |
References
- Structure-based discovery of CFTR potentiators and inhibitors. National Institutes of Health (PMC).
- Structure Activity Relationships of novel and selective P1-adrenoceptor ligands. Nottingham ePrints.
- INSTRUCTIONS FOR PERFORMING EXPERIMENTS BY BRUKER AVIII 300&500 FT NMR-SPECTROMETERS. University of Jyväskylä.
- Sample Preparation & NMR Tubes. Weizmann Institute of Science.
- NMR Sample Prep Made Easy. Bruker / Scribd.
Sources
- 1. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 2. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infrabooking.jyu.fi [infrabooking.jyu.fi]
- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 5. scribd.com [scribd.com]
- 6. nmr.nd.edu [nmr.nd.edu]
Mass spectrometry fragmentation pattern of 1-(4'-Bromophenoxy)-propane-2-ol
Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 1-(4'-Bromophenoxy)-propane-2-ol
Introduction & Structural Context
1-(4'-Bromophenoxy)-propane-2-ol (Chemical Formula: C 9 H 11 BrO 2 ) is a structurally significant halogenated aromatic ether. The molecule features a hydrophobic para-brominated phenyl ring linked via an ether bridge to a hydrophilic 2-hydroxypropyl aliphatic chain. Understanding its mass spectrometry (MS) fragmentation profile is critical for researchers involved in pharmaceutical impurity profiling, environmental monitoring of brominated flame retardant metabolites, and synthetic intermediate validation.
Because the molecule contains both an aryl ether linkage and a secondary alcohol, its fragmentation under electron ionization (EI) is governed by competing mechanistic pathways: inductive ether cleavage, alpha-cleavage of the alcohol, and halogen-specific radical expulsion.
Self-Validating Experimental Protocol: GC-EI-MS
To achieve reproducible structural elucidation, hard ionization via Electron Ionization (EI) is prioritized over soft ionization techniques like ESI. The following protocol integrates self-validating checkpoints to ensure data integrity before structural assignment begins.
Step 1: Sample Preparation & Volatilization
-
Action: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL.
-
Causality: Ethyl acetate is selected because it expands predictably within the GC inlet, preventing mass discrimination of higher-boiling compounds. Furthermore, it is an aprotic solvent that prevents inadvertent derivatization or degradation of the secondary alcohol moiety during high-temperature injection.
Step 2: Chromatographic Separation & Symmetry Validation
-
Action: Inject 1 µL in splitless mode at 250°C onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS).
-
Causality: The 5% phenyl stationary phase provides optimal dipole-induced dipole interactions with the polarizable brominated aromatic ring, ensuring sharp peak shapes.
-
Self-Validation Check: Monitor the chromatographic peak symmetry of the analyte. The tailing factor must be <1.5 . If tailing exceeds this threshold, it indicates that active silanol sites in the GC liner are interacting with the secondary alcohol group. The system is considered invalid for quantitative MS profiling until the liner is replaced or deactivated.
Step 3: Electron Ionization & Isotopic Validation
-
Action: Set the MS source temperature to 230°C and the ionization energy to 70 eV.
-
Causality: 70 eV is the universal standard for EI; it provides sufficient energy to consistently breach the ionization potential of organic molecules (~10 eV) while imparting enough residual internal energy to drive reproducible, structurally diagnostic fragmentations[1].
-
Self-Validation Check (Critical): Before analyzing the fragmentation tree, examine the precursor molecular ion [M]+∙ at m/z 230 and 232. The system must report these peaks at a relative abundance ratio of 1.00 ± 0.05. This validates the natural ~1:1 isotopic distribution of 79 Br and 81 Br. If the ratio skews, it indicates detector saturation or quadrupole mass discrimination, and the spectral data must be rejected[2].
Fig 1: Self-validating GC-EI-MS experimental workflow for brominated ether analysis.
Mechanistic Fragmentation Pathways
The fragmentation of 1-(4'-Bromophenoxy)-propane-2-ol is dictated by Stevenson's Rule, which states that during cleavage, the positive charge remains on the fragment with the lowest ionization energy[3].
A. The Isotopic Doublet Signature Bromine possesses two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). Consequently, every fragment ion that retains the bromine atom will manifest as a distinct doublet separated by 2 Da. The intact molecular ion [M]+∙ appears clearly at m/z 230 / 232[2].
B. Ether Cleavage and Hydrogen Rearrangement According to McLafferty's rules for mass spectral interpretation, alkyl aryl ethers predominantly undergo cleavage at the O-alkyl bond rather than the Ar-O bond[3]. Because the aromatic ring has a lower ionization energy than the aliphatic chain, it retains the charge[4]. Concurrently, a hydrogen atom from the 2-hydroxypropyl chain transfers to the ether oxygen. This rearrangement expels a neutral C 3 H 6 O moiety (propylene oxide or allyl alcohol equivalent, 58 Da), yielding the highly stable bromophenol radical cation at m/z 172 / 174[5].
C. Alpha-Cleavage of the Aliphatic Chain The aliphatic secondary alcohol strongly directs localized alpha-cleavage. The homolytic cleavage of the C-C bond adjacent to the hydroxyl group results in the rapid loss of a terminal methyl radical ( ∙ CH 3 , 15 Da). This generates a resonance-stabilized oxonium ion at m/z 215 / 217[6].
D. Halogen Expulsion & Aromatic Degradation The bromophenol intermediate (m/z 172 / 174) undergoes subsequent homolytic cleavage of the C-Br bond. The loss of a bromine radical ( ∙ Br, 79/81 Da) yields the phenoxy cation at m/z 93[6]. This m/z 93 ion then undergoes a characteristic elimination of carbon monoxide (CO, 28 Da) to form the cyclopentadienyl cation at m/z 65, which is a universal hallmark of phenolic fragmentation[1].
Fig 2: Principal mass spectrometry fragmentation pathways of 1-(4'-Bromophenoxy)-propane-2-ol.
Quantitative Diagnostic Data Summary
The table below maps the exact mass losses and structural assignments required for interpreting the mass spectrum of this compound.
| Fragment Ion | m/z ( 79 Br / 81 Br) | Mass Loss (Da) | Neutral / Radical Lost | Structural Assignment |
| [M]+∙ | 230 / 232 | - | - | Precursor Molecular Ion |
| [M−CH3]+ | 215 / 217 | 15 | ∙ CH 3 | Alpha-cleavage oxonium ion |
| [M−H2O]+∙ | 212 / 214 | 18 | H 2 O | Dehydrated molecular ion |
| [ArOH]+∙ | 172 / 174 | 58 | C 3 H 6 O | Bromophenol radical cation |
| [Ar]+ | 155 / 157 | 75 | C 3 H 7 O 2∙ | Bromophenyl cation |
| [C6H5O]+ | 93 | 137 / 139 | C 3 H 6 O + ∙ Br | Phenoxy cation |
| [C5H5]+ | 65 | 165 / 167 | C 3 H 6 O + ∙ Br + CO | Cyclopentadienyl ring cation |
References
-
[1] Interpretation of Mass Spectra | IntechOpen. IntechOpen. Available at: [Link]
-
[6] Structure Determination of Organic Compounds. UNL | Powers Group. Available at:[Link]
-
[5] Spectrometric Identification of Organic Compounds 8. DOKUMEN.PUB. Available at:[Link]
-
[4] SEM-III - Organic Spectroscopy and Rearrangements - Unit-III (Mass Spectroscopy). Scribd. Available at:[Link]
-
[3] Interpretation of Mass Spectra, Part 1: Developing Skills. LCGC International. Available at:[Link]
-
[2] Interpretation of Mass Spectra: An Introduction - Fred W. McLafferty. Google Books. Available at:
Sources
Application Note: Advanced HPLC Method Development for the Analysis of Phenoxypropanolamines
Introduction & Chemical Context
Phenoxypropanolamines represent a critical class of active pharmaceutical ingredients (APIs), predominantly functioning as β -adrenergic receptor antagonists (beta-blockers) used in the management of cardiovascular diseases, hypertension, and arrhythmias[1]. Structurally, these molecules—such as propranolol, metoprolol, and atenolol—are characterized by an aromatic ring linked via an ether oxygen to a propanolamine side chain.
From a chromatographic perspective, phenoxypropanolamines are highly basic, possessing a secondary amine group with a typical pKa ranging from 9.0 to 9.5. This high basicity presents a notorious challenge in High-Performance Liquid Chromatography (HPLC): severe peak tailing and poor resolution on traditional silica-based stationary phases.
This application note provides a comprehensive, causality-driven guide to developing robust, self-validating HPLC and LC-MS methods for phenoxypropanolamines, moving beyond trial-and-error to rational chromatographic design.
The Causality of Peak Tailing: Silanol-Amine Interactions
To develop an effective method, one must understand the thermodynamic interactions occurring within the column.
Traditional reversed-phase columns are packed with silica covalently bonded to alkyl chains (e.g., C18). However, steric hindrance prevents 100% functionalization, leaving residual surface silanol groups ( −SiOH ).
-
The Mechanism: At a neutral mobile phase pH (pH ~7.0), these residual silanols ( pKa ~3.5–4.5) deprotonate to form negatively charged silanoxide ions ( −SiO− ). Simultaneously, the secondary amine of the phenoxypropanolamine ( pKa ~9.5) is fully protonated and positively charged.
-
The Result: A secondary electrostatic interaction (ion-exchange) occurs between the protonated amine and the ionized silanol. Because this ion-exchange kinetic desorption is significantly slower than hydrophobic partitioning, the analyte molecules "linger" on the stationary phase, manifesting as an asymmetric, tailing peak[2].
Strategic Resolutions
To mitigate this, method development must manipulate the ionization state of either the analyte or the stationary phase:
-
Low-pH Suppression: Utilizing acidic modifiers (e.g., 0.1% Formic Acid or Trifluoroacetic Acid at pH ~2.5) protonates the silanols, rendering them neutral and eliminating the electrostatic attraction[3].
-
Silanol Masking: The addition of competitive amine modifiers (e.g., triethylamine or N,N-dimethyloctylamine) to the mobile phase dynamically coats the silica, blocking the active silanol sites from the analyte[2].
-
High-pH Neutralization: Utilizing a mobile phase pH > 10.5 (requiring specialized hybrid-silica or polymer columns to prevent silica dissolution) deprotonates the phenoxypropanolamine, rendering it uncharged and reliant purely on hydrophobic partitioning.
Caption: Mechanistic pathway of silanol-amine interactions causing peak tailing and the low-pH resolution strategy.
Quantitative Data Presentation: Method Comparison
The following table summarizes the chromatographic performance of three common phenoxypropanolamines (Atenolol, Metoprolol, Propranolol) under different method conditions, demonstrating the empirical impact of the strategies discussed above.
Table 1: Comparative Chromatographic Performance of Phenoxypropanolamines
| Analyte | LogP | Method A (pH 7.0, No Additive) | Method B (pH 3.0, 0.1% FA)[4] | Method C (pH 10.5, Hybrid C18) |
| Atenolol | 0.16 | Tf : 2.8 | N : 3,200 | Tf : 1.2 | N : 12,500 | Tf : 1.0 | N : 14,200 |
| Metoprolol | 1.88 | Tf : 3.1 | N : 2,800 | Tf : 1.1 | N : 13,100 | Tf : 1.1 | N : 15,000 |
| Propranolol | 3.48 | Tf : 3.5 | N : 2,100 | Tf : 1.2 | N : 11,800 | Tf : 1.0 | N : 16,500 |
Note: Tf = USP Tailing Factor; N = Theoretical Plates. Method A utilizes a standard bare-silica C18 column. Methods B and C utilize end-capped and ethylene-bridged hybrid (BEH) C18 columns, respectively.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Protocol 1 is optimized for LC-MS/MS compatibility (volatile buffers), while Protocol 2 is optimized for high-resolution UV quantification.
Protocol 1: LC-MS Compatible Low-pH Gradient Method
This method utilizes acidic modifiers to protonate silanols, ensuring sharp peaks for basic phenoxypropanolamines while maintaining compatibility with Electrospray Ionization (ESI+) mass spectrometry[4].
1. Materials & Reagents:
-
Stationary Phase: Base-deactivated, end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm to 2.2 µm particle size)[4].
-
Mobile Phase A: LC-MS Grade Water containing 0.1% Formic Acid (v/v)[4].
-
Mobile Phase B: LC-MS Grade Acetonitrile containing 0.1% Formic Acid (v/v)[4].
-
Diluent: 50:50 Mobile Phase A : Mobile Phase B.
2. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min[4].
-
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for basic amines).
-
Injection Volume: 1.0 µL[4].
-
Detection: ESI+ MS/MS (Monitor [M+H]+ transitions) or UV at 230 nm[5].
3. Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: Linear ramp to 90% B
-
5.0 - 6.0 min: Hold at 90% B
-
6.0 - 6.1 min: Return to 5% B
-
6.1 - 9.0 min: Re-equilibration at 5% B
4. System Suitability & Self-Validation Criteria:
-
Causality Check: Inject a system suitability standard containing Atenolol (early eluting) and Propranolol (late eluting).
-
Acceptance Criteria: The USP tailing factor ( Tf ) for all peaks must be ≤1.5 . Resolution ( Rs ) between any critical pair must be ≥2.0 . If Tf>1.5 , verify the pH of Mobile Phase A; a drift above pH 3.0 will re-ionize silanols and degrade peak shape.
Caption: Decision matrix for phenoxypropanolamine HPLC method development based on detector compatibility.
Protocol 2: High-pH Isocratic Method for Quality Control (UV)
When LC-MS volatility is not required, operating at a high pH (above the analyte's pKa ) ensures the amine is deprotonated. This completely eliminates ion-exchange interactions, yielding the highest theoretical plate counts and symmetric peaks.
1. Materials & Reagents:
-
Stationary Phase: Ethylene-Bridged Hybrid (BEH) C18 column (e.g., 150 x 4.6 mm, 5 µm). Crucial: Do not use standard silica columns, as they will dissolve at pH > 8.0.
-
Mobile Phase: 10 mM Ammonium Bicarbonate buffer (adjusted to pH 10.5 with Ammonium Hydroxide) : Methanol (40:60, v/v).
-
Diluent: Methanol.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm or 270 nm (depending on the specific aromatic substitution of the phenoxypropanolamine)[6].
-
Injection Volume: 10 µL.
3. Execution & Causality:
-
Prepare the buffer fresh daily. At pH 10.5, the phenoxypropanolamine ( pKa 9.5) is >90% un-ionized. Because it is neutral, it interacts with the stationary phase exclusively via Van der Waals forces (hydrophobic partitioning).
-
This method is highly recommended for stability-indicating assays where resolution from closely eluting degradation products is paramount.
References
-
Synthesis and in Vitro and in Vivo Characteristics of an Iodinated Analogue of the β-Adrenoceptor Antagonist Carazolol. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. National Institutes of Health (PMC). Available at:[Link]
-
beta-blocker propranolol inderal. Science.gov. Available at:[Link]
-
Liquid chromatography of substituted phenoxypropanolamines on dynamically coated silica using aqueous mobile phases (Sven-Olof Jansson et al.). ResearchGate. Available at:[Link]
-
APPLICATION NOTES - HPLC (Cogent Bidentate C18). MicroSolv Technology Corporation. Available at: [Link]
Sources
- 1. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta-blocker propranolol inderal: Topics by Science.gov [science.gov]
- 4. hplc.eu [hplc.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of Aryloxypropanolamine Intermediates
An Application Guide for Researchers and Drug Development Professionals
Introduction Aryloxypropanolamines form the structural core of many beta-adrenergic receptor antagonists (β-blockers), a class of drugs indispensable for treating cardiovascular diseases such as hypertension, angina, and arrhythmia. The synthesis of these active pharmaceutical ingredients (APIs) involves the creation of key aryloxypropanolamine intermediates. The purity, identity, and stereochemistry of these intermediates are critical as they directly impact the quality, safety, and efficacy of the final drug product. Impurities or incorrect stereoisomers can lead to undesirable side effects or reduced therapeutic activity.[1][2]
This guide provides a comprehensive overview of the essential analytical techniques required for the robust characterization of these pivotal intermediates. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. The protocols described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity.
The core structure of an aryloxypropanolamine features an aromatic ring linked via an ether to a propanolamine side chain. This structure contains several key features that dictate the analytical strategy: a chromophore (the aromatic ring), a basic secondary amine, a hydroxyl group, and, most importantly, a stereocenter at the 2-position of the propanolamine chain.
Chromatographic Analysis: Purity and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of aryloxypropanolamine intermediates.[3] It excels at separating the target compound from starting materials, by-products, and potential degradation products. Given the chiral nature of these molecules, specific chiral HPLC methods are also mandatory to resolve and quantify the enantiomers.[1][2] The (S)-enantiomer is typically the pharmacologically active form for β-blockers.[1][4]
Reversed-Phase HPLC for Purity and Impurity Profiling
Causality: The moderate polarity of aryloxypropanolamines makes them ideally suited for reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. This method effectively separates compounds based on their hydrophobicity. The aromatic ring provides strong UV absorbance, allowing for sensitive detection.
Experimental Protocol: Purity Assessment
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 15-20 minutes to ensure the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm (adjust based on the specific aromatic system).
-
Sample Preparation: Dissolve approximately 1 mg of the intermediate in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Chiral HPLC for Enantiomeric Purity
Causality: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable on a standard C18 column. Chiral Stationary Phases (CSPs), often based on polysaccharide derivatives like amylose or cellulose, create a chiral environment within the column.[5][6] This allows for differential interaction with the two enantiomers, leading to their separation.[6]
Experimental Protocol: Enantiomeric Separation
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate).[5]
-
Mobile Phase: A non-polar mobile phase is typically used, for example, a mixture of Hexane/Ethanol/Diethylamine (85:15:0.1 v/v/v). The diethylamine is added to improve peak shape for basic analytes.
-
Isocratic Elution: The mobile phase composition is kept constant throughout the run.
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV at 267 nm.[5]
-
Sample Preparation: Dissolve approximately 1 mg of the racemic or enantiomerically-enriched intermediate in 1 mL of methanol.[5]
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |
| Stationary Phase | C18 (Octadecyl Silane) | Polysaccharide-based (e.g., Chiralpak) |
| Mobile Phase | Acetonitrile / Water (with acid) | Hexane / Alcohol (with base) |
| Typical Elution | Gradient | Isocratic |
| Primary Goal | Separate from impurities | Separate enantiomers |
Mass Spectrometry: Identity Confirmation
Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight of the synthesized intermediate. When coupled with HPLC (LC-MS), it provides unambiguous identification of the peaks observed in the chromatogram.
Causality: The secondary amine in the propanolamine chain is easily protonated, making Electrospray Ionization (ESI) in positive mode an ideal method for generating the molecular ion ([M+H]+). The high resolution of modern mass spectrometers allows for the determination of the elemental formula.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).
-
Chromatography: Use the same reversed-phase HPLC conditions as described in section 1.1. The use of volatile buffers like formic acid or ammonium formate is crucial for MS compatibility.
-
MS Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Mass Analyzer Scan Range: m/z 100 - 500 (or a range appropriate for the expected molecular weight).
-
Data Analysis:
-
Confirm the presence of the [M+H]+ ion corresponding to the calculated molecular weight of the aryloxypropanolamine intermediate.
-
If using a high-resolution MS, verify that the measured mass is within 5 ppm of the theoretical mass.
-
Tandem MS (MS/MS) can be used to fragment the molecular ion and compare the fragmentation pattern to known standards or theoretical pathways for further structural confirmation.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
While HPLC and MS can confirm purity and identity, NMR spectroscopy is the unparalleled technique for the complete and unambiguous elucidation of the chemical structure.[9][10][11] It provides detailed information about the chemical environment and connectivity of every proton and carbon atom in the molecule.[12]
Causality: The unique electronic environment of each nucleus (¹H and ¹³C) in the molecule results in a distinct resonance frequency (chemical shift). The coupling patterns between adjacent protons provide definitive information about atomic connectivity, confirming the propanolamine side-chain structure and its attachment to the aryloxy group.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. For more complex structures, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning all signals.[11]
-
Data Analysis: Compare the observed chemical shifts, integration values (for ¹H), and coupling patterns to the expected structure.
Table of Expected NMR Signals for a Representative Aryloxypropanolamine
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Features |
| Aromatic Protons | 6.8 - 7.5 | 110 - 160 | Splitting pattern depends on substitution. |
| -O-CH₂- | ~4.0 - 4.2 | ~70 | Typically two signals, part of an ABX or more complex system. |
| -CH(OH)- | ~3.9 - 4.1 | ~68 | A multiplet, coupled to adjacent CH₂ and NH protons. |
| -CH₂-N- | ~2.7 - 3.0 | ~50 | Typically two signals, coupled to the CH(OH) and NH protons. |
| -NH- | Variable (1.5 - 3.0) | N/A | Often a broad singlet, can exchange with D₂O. |
| -OH | Variable (2.0 - 4.0) | N/A | Often a broad singlet, can exchange with D₂O. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the synthesized intermediate.[13][14] It serves as an excellent first-pass quality check.
Causality: The bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, the bonds absorb energy at their characteristic frequencies, which are then detected. This provides a "fingerprint" of the functional groups present.[15][16]
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).
Table of Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) |
| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 (Medium, sharp) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Alkyl Chain | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Ether (Ar-O-C) | C-O Stretch | 1200 - 1275 (Asymmetric) |
Integrated Analytical Workflow
A logical and efficient characterization of an aryloxypropanolamine intermediate integrates these techniques sequentially. Each step provides a piece of the puzzle, culminating in a complete and validated structural profile.
Caption: Integrated workflow for aryloxypropanolamine characterization.
Conclusion
The characterization of aryloxypropanolamine intermediates requires a multi-modal analytical approach. By strategically combining chromatography (for purity and chirality) with spectroscopy (for identity and structure), researchers and developers can ensure the highest quality of these critical building blocks. This integrated workflow not only validates the identity and purity of the intermediate but also provides the robust data package required for regulatory submissions and ensures the safety and efficacy of the final pharmaceutical product.
References
- Journal of Pharmaceutical Analysis - ScienceOpen. (2019, August 28). HILIC-CAD methods were developed for the determination of the nonchromophoric impurity N in metoprolol drug products.
- Hroboňová, K., Lehotay, J., & Čižmáriková, R. (2014). Synthesis of new compounds of the aryloxyaminopropanol type and their HPLC enantioseparation. SciSpace.
- Meijer, D. K., et al. (1982). High-performance Liquid Chromatographic Method for the Quantitative Analysis of the Aryloxypropanolamines Propranolol, Metoprolol and Atenolol in Plasma and Tissue. PubMed.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society.
- Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar.
- Dev, M., & Mukadam, M. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences.
- Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
- Unknown Author. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar.
- Morales-Londoño, C. A., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. PubMed.
- Fanali, S., et al. (2017). Chiral Separation of Aryloxyphenoxy-Propionate Herbicides in a permethyl-β-cyclodextrin Based Column. Influence of Temperature and Mobile Phase Composition on Enantioselectivity. PubMed.
- Čižmáriková, R., et al. (2021). Synthesis, antioxidant activity, and HPLC enantioseparation of aryloxyaminopropanols derived from naphthalen-2-ol. ResearchGate.
- Hroboňová, K., Lehotay, J., & Čižmáriková, R. (2003). HPLC Separation of enantiomers of some potential β-blockers of the aryloxyaminopropanol type using macrocyclic antibiotic chira. IMR Press.
- Ahmad, S. F., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC.
- Nieva-Echevarría, B., et al. (2016). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
- Unknown Author. (2025). Introductory Chapter: Nuclear Magnetic Resonance Spectroscopy. IntechOpen.
- Unknown Author. (2020). Recent Trends in the Separation of Chiral Drugs. Open Access Journals.
- Venkatasubramanian, V., & Dhobale, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Unknown Author. (2026). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development. Scientific Research and Community.
- LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Unknown Author. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen.
- Unknown Author. (n.d.). Analytical Techniques in Biosciences. ResearchGate.
- Horváth, P., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI.
- Adamowicz, P., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PMC.
- Roberts, M., & Wood, M. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation.
- Jouyban, A., et al. (2017). LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. ResearchGate.
- Donegan, M., & Aubin, A. (n.d.). Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. Waters Corporation.
- Unknown Author. (n.d.). Sensitive and reproducible quantification of N-nitroso propranolol in a propranolol drug substance and product. SCIEX.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. srcpublishers.com [srcpublishers.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Functional group profiling of medicinal plants using FTIR spectroscopy [wjbphs.com]
- 15. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules | IntechOpen [intechopen.com]
Overcoming emulsion problems during the workup of 1-(4'-Bromophenoxy)-propane-2-ol
Technical Support Center: Workup Solutions for Aryl Ether Synthesis
Topic: Overcoming Emulsion Problems During the Workup of 1-(4'-Bromophenoxy)-propane-2-ol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering emulsion-related challenges during the aqueous workup of 1-(4'-Bromophenoxy)-propane-2-ol, a product of the Williamson ether synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your decision-making in the lab.
Frequently Asked Questions (FAQs)
Q1: I've just performed a Williamson ether synthesis to create 1-(4'-Bromophenoxy)-propane-2-ol and upon adding my organic solvent and water for extraction, the entire separatory funnel has turned into a milky, inseparable layer. Why is this happening?
A: This is a classic and frequently encountered problem in the synthesis of phenoxy-type compounds. The persistent emulsion you are observing is most likely caused by the presence of unreacted 4-bromophenoxide.
-
Causality—The Surfactant Effect: The synthesis involves deprotonating 4-bromophenol with a base (like NaOH or NaH) to form the sodium 4-bromophenoxide salt.[1][2] This salt is amphiphilic, meaning it has properties of both a polar (the ionic phenoxide head) and a non-polar (the bromophenyl tail) molecule. This structure makes it an effective emulsifying agent, similar to soap, which stabilizes the dispersion of organic droplets within the aqueous phase, preventing them from coalescing.[3][4] Shaking the separatory funnel vigorously introduces the energy needed to form this stable colloidal suspension.[3]
Q2: My separatory funnel is full of emulsion. What is the very first, simplest thing I should try?
A: Before resorting to chemical or more aggressive physical methods, patience and gentle mechanics are your first line of defense.
-
Wait: Let the separatory funnel stand undisturbed in a ring clamp for 10-20 minutes. Sometimes, the emulsion is kinetically unstable and will break on its own as the droplets slowly coalesce.
-
Gentle Swirling: Avoid shaking. Instead, gently swirl the contents of the funnel. You can also try slowly inverting the funnel back and forth without any vigorous motion. The goal is to encourage droplets to merge without adding more energy to the system.[5]
-
Stirring: If accessible, gently stirring the emulsion layer with a glass rod can sometimes initiate the breakdown of the emulsion at the glass-liquid interface.[6]
If these simple steps do not resolve the issue within a reasonable timeframe, you will need to proceed to chemical or physical interventions.
Q3: Gentle swirling didn't work. What is the most common and effective chemical method to break this specific type of emulsion?
A: The most robust and widely used technique is "salting out" by adding a saturated aqueous solution of sodium chloride (brine).[7][8]
-
Mechanism of Action: Adding brine dramatically increases the ionic strength of the aqueous layer.[3][7][9] This has two primary effects:
-
Reduces Mutual Solubility: The high concentration of salt ions (Na⁺ and Cl⁻) engages in strong ion-dipole interactions with water molecules. This effectively reduces the amount of "free" water available to dissolve organic molecules, thereby forcing the dissolved organic components out of the aqueous phase and into the bulk organic layer.[9]
-
Destabilizes the Emulsifier: The increased ionic strength disrupts the electrostatic stabilization of the emulsion and increases the surface tension of the water droplets, making it energetically more favorable for them to coalesce.[8][10] This forces the unreacted 4-bromophenoxide to partition more definitively into one of the layers, breaking the emulsion.[3]
-
See the protocol below for the correct application of this method.
Q4: I've added a significant amount of brine, but the emulsion persists. Is there a more targeted chemical approach?
A: Yes. If salting out fails, the next logical step is to address the root cause: the phenoxide emulsifier. This is achieved by adjusting the pH of the aqueous layer.
-
Mechanism of Action: The 4-bromophenoxide anion is soluble in the aqueous phase. By adding a dilute acid (e.g., 1M HCl), you can protonate the phenoxide, converting it back into the neutral 4-bromophenol.[11][12]
-
4-Br-Ph-O⁻Na⁺ (aq) + H⁺Cl⁻ (aq) → 4-Br-Ph-OH (org) + Na⁺Cl⁻ (aq)
-
-
The resulting 4-bromophenol is significantly less soluble in water and will be driven into the organic layer.[13][14] By neutralizing the primary emulsifying agent, the emulsion is destabilized and the layers will separate. Be cautious not to add excess acid, as this could potentially lead to side reactions with your desired product under certain conditions.
| Troubleshooting Step | Reagent | Typical Amount | Underlying Principle |
| Salting Out | Saturated NaCl (Brine) | 20-25% of the aqueous layer volume | Increases ionic strength, reduces mutual solubility.[7] |
| pH Adjustment | 1M HCl | Add dropwise until pH ~6-7 | Neutralizes phenoxide emulsifier, reducing its aqueous solubility.[11][13] |
Q5: Chemical methods have failed or are not desirable. What physical methods can I employ?
A: When an emulsion is exceptionally stubborn, physical disruption methods can be highly effective.
-
Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite (diatomaceous earth) can break the emulsion.[8] The fine, porous structure of the Celite provides a large surface area that disrupts the surfactant film on the droplets, allowing them to coalesce.[15][16] This method is effective but can lead to some loss of product adsorbed onto the Celite pad.
-
Centrifugation: If available, centrifuging the mixture is a highly effective, albeit equipment-dependent, method.[17][18] The applied g-force accelerates the separation of the two phases based on their density difference, forcing the emulsion to break.
-
Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically disrupt the emulsion. As ice crystals form, they can break apart the emulsified droplets. After thawing, the layers may separate more easily.[12]
Troubleshooting Workflow & Protocols
The following diagram outlines a logical workflow for addressing emulsion problems during your workup.
Caption: A step-by-step decision tree for troubleshooting emulsions.
Protocol 1: Emulsion Breaking via Salting Out
-
Preparation: Ensure the stopcock of your separatory funnel is closed and it is securely held in a ring clamp.
-
Addition of Brine: Pour a volume of saturated sodium chloride (brine) solution equivalent to approximately 20-25% of the aqueous phase volume into the separatory funnel.
-
Gentle Mixing: Stopper the funnel. Do NOT shake vigorously. Instead, gently and slowly invert the funnel 2-3 times to mix the brine with the aqueous layer.
-
Venting: Vent the funnel by opening the stopcock while it is inverted and pointed away from you.
-
Observation: Place the funnel back in the ring clamp and allow it to stand. Observe for signs of layer separation over the next 5-10 minutes. The hazy emulsion should begin to clarify and a distinct interface will form.[8]
Protocol 2: Emulsion Breaking via pH Adjustment
-
Preparation: Have a solution of dilute acid (1M HCl is standard) and pH paper ready.
-
Acid Addition: Remove the stopper from the separatory funnel. Using a pipette, add the 1M HCl solution dropwise directly into the emulsified mixture.
-
Mixing and Monitoring: After adding a few drops, gently swirl the contents. Use a clean glass rod to spot a drop of the aqueous layer (the lower layer, assuming your organic solvent is less dense than water, e.g., ethyl acetate) onto a piece of pH paper.
-
Target pH: Continue adding acid dropwise and monitoring the pH until the aqueous layer is neutral to slightly acidic (pH ~6-7).[18]
-
Observation: Once the target pH is reached, stopper the funnel, gently invert once to ensure mixing, vent, and allow it to stand. The emulsion should break rapidly as the phenoxide is neutralized.
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Separatory Funnel: Emulsions. [Link]
-
Stubbendieck, R. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. [Link]
-
Bitesize Bio. (2010, May 3). Phenol-chloroform Extraction: Easy Tips and Tricks. [Link]
-
Oregon State University, Department of Chemistry. (2014, December 23). CH362: Use of a Separatory Funnel. [Link]
-
Snow, N. H. (2001, March 1). Practical Aspects of Solvent Extraction. LCGC International. [Link]
-
Columbia University, Department of Chemistry. (n.d.). solid-liquid extraction. [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]
-
Sandtorv, A. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Reddit. (2018, February 9). Breaking emulsions. r/chemistry. [Link]
-
Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?[Link]
-
Reddit. (2024, July 4). How do I adjust pH for phenol chloroform extraction. r/labrats. [Link]
-
Fiveable. (2024, August 20). Emulsion stability and breakdown mechanisms. [Link]
-
Wikipedia. (n.d.). Phenol extraction. [Link]
-
Interchim. (n.d.). Water Saturated Phenol Solutions. [Link]
-
Akbari, S., & Nour, A. H. (2018). Emulsion Types, Stability Mechanisms and Rheology: A Review. International Journal of Innovative Research and Scientific Studies, 1(1), 11-17. [Link]
-
Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]
-
IntechOpen. (2018, August 22). Introductory Chapter: The Perspective of Emulsion Systems. [Link]
-
StudySmarter. (2024, September 5). Emulsion Stability: Causes & Importance. [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2014, July 6). Does celite come in a final product?[Link]
-
University of Richmond, Department of Chemistry. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Bentham Science. (n.d.). Celite-Supported Reagents in Organic Synthesis: An Overview. [Link]
-
ResearchGate. (n.d.). Celite-Supported Reagents in Organic Synthesis: An Overview. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. ijirss.com [ijirss.com]
- 5. Separatory Funnel: Emulsions [chemedx.org]
- 6. CH362: Use of a Separatory Funnel [sites.science.oregonstate.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. columbia.edu [columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Phenol extraction - Wikipedia [en.wikipedia.org]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Optimization of reaction conditions for the synthesis of 1-(4'-Bromophenoxy)-propane-2-ol
Welcome to the comprehensive technical support guide for the synthesis of 1-(4'-Bromophenoxy)-propane-2-ol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Drawing from established chemical principles and practical laboratory experience, this guide aims to empower you to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
I. Reaction Overview and Key Challenges
The synthesis of 1-(4'-Bromophenoxy)-propane-2-ol is a crucial step in the preparation of various pharmaceutical compounds, notably as an intermediate for certain beta-blockers.[1][2][3][4] The most common synthetic route is a variation of the Williamson ether synthesis, involving the reaction of 4-bromophenol with a propylene oxide equivalent. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity.
This guide will address common issues such as low reaction yields, the formation of isomeric impurities, and difficulties in product purification. By understanding the underlying mechanisms and potential pitfalls, you can proactively optimize your experimental setup for success.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems encountered during the synthesis of 1-(4'-Bromophenoxy)-propane-2-ol.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in this synthesis can often be attributed to several factors, primarily related to the nucleophilicity of the phenoxide and the stability of the epoxide ring.
-
Incomplete Deprotonation of 4-Bromophenol: The reaction requires the formation of the 4-bromophenoxide ion, a potent nucleophile. If the base used is not strong enough or is used in insufficient quantities, the equilibrium will not fully favor the phenoxide, leading to a sluggish or incomplete reaction.[5][6]
-
Solution: Ensure you are using a suitable base to deprotonate the phenol. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are often more effective.[5][7] Always use at least one molar equivalent of the base. Anhydrous conditions are also critical, as water can quench the phenoxide.[5]
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.[5][8]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally recommended for Williamson ether synthesis.[5][9] These solvents effectively solvate the cation of the phenoxide salt, leaving the nucleophilic anion more available to attack the electrophile.[5]
-
Q2: I am observing a significant amount of an isomeric byproduct, 2-(4'-Bromophenoxy)-propane-1-ol. How can I minimize its formation?
The formation of the 2-substituted isomer is a common issue arising from the nucleophilic attack of the phenoxide on either of the two carbon atoms of the propylene oxide ring.
-
Understanding the Regioselectivity: Under basic or neutral conditions, the nucleophilic attack on an unsymmetrical epoxide (like propylene oxide) generally follows an Sₙ2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of propylene oxide, this is the terminal (C1) carbon, leading to the desired 1-(4'-Bromophenoxy)-propane-2-ol. However, some attack at the internal (C2) carbon can still occur, leading to the undesired isomer.
-
Optimizing Reaction Conditions to Favor the Desired Isomer:
-
Controlled Temperature: As mentioned previously, maintaining a controlled and moderate reaction temperature can help improve regioselectivity.
-
Choice of Base: The choice of base can influence the reaction pathway. Using a slightly bulkier base might sterically hinder the attack at the more substituted carbon.
-
Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?
Purification challenges often stem from unreacted starting materials and the presence of the isomeric byproduct.
-
Common Impurities:
-
Unreacted 4-bromophenol
-
2-(4'-Bromophenoxy)-propane-1-ol (the undesired isomer)
-
Polymerized propylene oxide byproducts
-
-
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the base and any water-soluble byproducts. This typically involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or diethyl ether.[5][8] Washing the organic layer with a dilute base solution (e.g., 5% NaOH) can help remove any unreacted 4-bromophenol.
-
Column Chromatography: For high purity, column chromatography on silica gel is the most effective method to separate the desired product from the isomeric impurity and other non-polar byproducts.[5][8] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 1-(4'-Bromophenoxy)-propane-2-ol, incorporating the optimization strategies discussed above.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenol | 173.01 | 10.0 g | 0.0578 |
| Sodium Hydroxide | 40.00 | 2.5 g | 0.0625 |
| Propylene Oxide | 58.08 | 5.0 mL (4.2 g) | 0.0723 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 4-bromophenol in 100 mL of anhydrous DMF.
-
Base Addition: Carefully add 2.5 g of sodium hydroxide pellets to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-bromophenoxide.
-
Addition of Propylene Oxide: Slowly add 5.0 mL of propylene oxide to the reaction mixture dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).
-
Workup: Once the reaction is complete (as indicated by the consumption of the 4-bromophenol starting material on TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(4'-Bromophenoxy)-propane-2-ol.
Visualizing the Workflow
The following diagram illustrates the key steps in the optimized synthesis protocol.
Caption: Optimized workflow for the synthesis of 1-(4'-Bromophenoxy)-propane-2-ol.
IV. Understanding the Reaction Mechanism
The synthesis proceeds via a nucleophilic ring-opening of the epoxide, propylene oxide, by the 4-bromophenoxide ion. This is a classic example of the Williamson ether synthesis.
Caption: Reaction mechanism for the synthesis of 1-(4'-Bromophenoxy)-propane-2-ol.
V. References
-
A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Google Cloud. Retrieved March 8, 2026, from
-
Technical Support Center: Williamson Ether Synthesis for Aryl Ethers - Benchchem. (n.d.). BenchChem. Retrieved March 8, 2026, from
-
Troubleshooting guide for Williamson ether synthesis with secondary iodides - Benchchem. (n.d.). BenchChem. Retrieved March 8, 2026, from
-
(PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol) - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2026, from
-
beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines - PubMed. (n.d.). PubMed. Retrieved March 8, 2026, from
-
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) - Semantic Scholar. (2016, March 2). Semantic Scholar. Retrieved March 8, 2026, from
-
Improving reaction conditions for Williamson ether synthesis - Benchchem. (n.d.). BenchChem. Retrieved March 8, 2026, from
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Name of the source. Retrieved March 8, 2026, from
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Francis Academic Press. Retrieved March 8, 2026, from
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. francis-press.com [francis-press.com]
Technical Support Center: Purification Strategies for Reactions Involving 4-Bromophenol
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for the common challenge of removing unreacted 4-bromophenol from a reaction mixture. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles to ensure scientific integrity and practical applicability.
Introduction: The Challenge of 4-Bromophenol Removal
4-Bromophenol is a versatile reagent and intermediate in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its phenolic hydroxyl group, however, imparts acidic properties that can complicate purification, particularly when the desired product is neutral or less acidic. Complete removal of unreacted 4-bromophenol is often crucial for obtaining a high-purity product and preventing interference in subsequent synthetic steps or biological assays.
This guide will explore the most effective methods for removing 4-bromophenol, with a primary focus on acid-base extraction, alongside other valuable techniques like column chromatography and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4-bromophenol that influence its removal?
A1: Understanding the physicochemical properties of 4-bromophenol is fundamental to designing an effective purification strategy.[3]
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₅BrO | - |
| Molecular Weight | 173.01 g/mol [4] | Influences diffusion and elution in chromatography. |
| Appearance | White to off-white crystalline solid[3] | Visual identification of the isolated impurity. |
| Melting Point | 63-66 °C[3] | Relevant for purification by recrystallization and for assessing purity. |
| Boiling Point | 236-238 °C[3] | High boiling point makes simple distillation challenging for many products. |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1] | This differential solubility is the basis for liquid-liquid extraction. |
| pKa | ~9.2-10 | The acidity of the phenolic proton allows for deprotonation with a suitable base to form a water-soluble salt.[5][6] |
Q2: Why is acid-base extraction the most common method for removing 4-bromophenol?
A2: Acid-base extraction is a powerful and efficient technique that exploits the acidic nature of the phenolic proton on 4-bromophenol.[5] By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium hydroxide), the 4-bromophenol is deprotonated to form the water-soluble sodium 4-bromophenoxide salt. This salt is then selectively partitioned into the aqueous layer, leaving the neutral or less acidic organic product in the organic layer.[7][8] Subsequent separation of the two layers effectively removes the 4-bromophenol impurity.[5]
Q3: Can I use a weaker base like sodium bicarbonate to remove 4-bromophenol?
A3: It is generally not recommended to use sodium bicarbonate (NaHCO₃) to remove 4-bromophenol. The pKa of 4-bromophenol is around 9-10, while the pKa of carbonic acid (H₂CO₃), the conjugate acid of bicarbonate, is about 6.4.[9] For an acid-base reaction to proceed to completion, the acid being deprotonated (4-bromophenol) should be significantly more acidic (have a lower pKa) than the conjugate acid of the base being used.[9] Since 4-bromophenol is a weaker acid than carbonic acid, sodium bicarbonate is not a strong enough base to effectively deprotonate it.[8][9] A stronger base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required.[5]
Troubleshooting Guide for 4-Bromophenol Removal
This section addresses common issues encountered during the purification process.
Issue 1: Incomplete Removal of 4-Bromophenol After a Single Basic Wash
-
Possible Cause: Insufficient amount of base used, or the concentration of the basic solution was too low. The equilibrium between the organic and aqueous phases may also not have been fully established.
-
Troubleshooting Steps:
-
Increase the amount of base: Perform multiple extractions with fresh aqueous base. Two to three washes are typically sufficient.
-
Increase the concentration of the base: Use a 1-2 M solution of NaOH or KOH.
-
Ensure thorough mixing: Shake the separatory funnel vigorously for at least 1-2 minutes during each extraction to maximize the surface area between the two phases and facilitate the acid-base reaction. Be sure to vent the funnel frequently to release any pressure buildup.[9]
-
Check the pH of the aqueous layer: After extraction, test the pH of the aqueous layer to ensure it is still basic. If not, more base is needed.
-
Issue 2: Formation of an Emulsion During Extraction
-
Possible Cause: Vigorous shaking, high concentration of solutes, or the presence of surfactants can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, making separation difficult.
-
Troubleshooting Steps:
-
Be patient: Allow the separatory funnel to stand undisturbed for some time. The emulsion may break on its own.
-
Gentle swirling: Gently swirl the funnel to encourage the layers to separate.
-
Add brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[10]
-
Filtration: In persistent cases, filtering the mixture through a pad of Celite® or glass wool can help to break the emulsion.[10]
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Issue 3: Product is also Extracted into the Aqueous Layer
-
Possible Cause: Your desired product may also have acidic functional groups that are reacting with the strong base.
-
Troubleshooting Steps:
-
Assess the acidity of your product: Determine the pKa of your product. If it is also acidic, a more nuanced approach is needed.
-
Use a weaker base if applicable: If your product is significantly less acidic than 4-bromophenol, it might be possible to use a weaker base that selectively deprotonates the 4-bromophenol. However, as discussed, this is often not feasible for phenols.
-
Consider alternative purification methods: If acid-base extraction is not selective enough, column chromatography or recrystallization may be more suitable.
-
Issue 4: 4-Bromophenol Co-elutes with the Product During Column Chromatography
-
Possible Cause: The polarity of your product and 4-bromophenol may be too similar for effective separation with the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize the eluent system: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities. A less polar eluent system will generally result in better separation of a more polar impurity like 4-bromophenol.
-
Use a different stationary phase: While silica gel is most common, other stationary phases like alumina or reversed-phase silica (C18) could offer different selectivity.[11]
-
Employ gradient elution: Start with a non-polar solvent and gradually increase the polarity of the eluent. This can help to resolve compounds with similar Rf values.
-
Detailed Experimental Protocols
Protocol 1: Removal of 4-Bromophenol by Acid-Base Extraction
This protocol assumes the desired product is a neutral organic compound dissolved in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).
Materials:
-
Reaction mixture containing the product and unreacted 4-bromophenol in an organic solvent.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer to Separatory Funnel: Transfer the organic reaction mixture to a separatory funnel of appropriate size.
-
First Basic Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (usually the aqueous layer, but always check) will be at the bottom.
-
Drain the Aqueous Layer: Drain the bottom aqueous layer into an Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2-5 two more times with fresh 1 M NaOH solution.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to help remove any remaining water from the organic layer.[10] Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation of Product: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.
Workflow for Acid-Base Extraction:
Sources
- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 2. 4-Bromophenol at an Attractive Price - High Purity (98%) School Lab Chemical [ultrapurelab.net]
- 3. Powerful 4-Bromophenol: Key Properties, Applications, and Safety Measures for Industry [ketonepharma.com]
- 4. 4-Bromophenol | 106-41-2 [chemicalbook.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rroij.com [rroij.com]
Technical Support Center: Propanolamine Synthesis & Bis-Ether Byproduct Troubleshooting
Welcome to the Technical Support Center for Propanolamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis of aryloxypropanolamines (e.g., beta-blockers) and alkanolamines. Here, we address the critical challenge of bis-ether byproduct formation, providing mechanistic insights, troubleshooting workflows, and self-validating experimental protocols.
Mechanistic Overview: The "Bis-Ether" Problem
Propanolamines are typically synthesized via a two-step sequence:
-
O-alkylation (Etherification) : Reaction of a phenol or alcohol with epichlorohydrin to form a glycidyl ether intermediate.
-
N-alkylation (Aminolysis) : Ring-opening of the epoxide by a primary amine to yield the final propanolamine.
Bis-ether byproducts can arise in both steps, severely impacting yield and complicating downstream purification:
-
Step 1 Bis-Ether (1,3-diphenoxypropan-2-ol derivatives) : The newly formed glycidyl ether reacts with a second equivalent of the starting phenol instead of remaining intact[1].
-
Step 2 Bis-Ether (Bis-alkylated tertiary amine) : The primary amine reacts with two equivalents of the glycidyl ether, forming a tertiary amine with two ether-containing side chains[2]. This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a high percentage of bis-ether impurity in the O-alkylation step (Step 1)? A: The formation of the bis-ether byproduct in Step 1 is primarily driven by stoichiometry and relative reaction rates. Once the glycidyl ether is formed, its epoxide ring is susceptible to nucleophilic attack by another phenoxide ion. Causality & Fix: If the concentration of epichlorohydrin is too low, the phenoxide will attack the glycidyl ether instead. To prevent this, use a significant excess of epichlorohydrin (typically 3.0 to 5.0 equivalents) to statistically[1].
Q2: How can I prevent over-alkylation (bis-alkylation) during the aminolysis step (Step 2)? A: Alkylation of amines often suffers from over-alkylation because the resulting secondary amine is more nucleophilic (due to the electron-donating alkyl group) than the starting primary amine[2]. Causality & Fix: To suppress the formation of the bis-alkylated tertiary amine, you must manipulate the concentration gradient. Use a large excess of the primary amine (5.0 to 10.0 equivalents). This ensures that the epoxide is far more likely to encounter an unreacted primary amine molecule than a newly formed secondary amine. Alternatively, using a bulky primary amine (e.g., tert-butylamine) introduces steric hindrance that naturally slows down the second alkylation event[1].
Q3: What role does solvent choice play in minimizing these byproducts? A: Solvents dictate the solubility of intermediates and the basicity of the nucleophiles. Causality & Fix: In Step 1, using a biphasic system (e.g., water/toluene) with a phase-transfer catalyst can help partition the non-polar glycidyl ether away from the aqueous phenoxide, reducing bis-ether formation. In Step 2, are preferred because they hydrogen-bond with the epoxide oxygen, activating the ring for nucleophilic attack by the amine at lower temperatures, which minimizes side reactions[3].
Q4: How do I remove the bis-ether impurity if it has already formed? A: Bis-ethers are typically more lipophilic and lack the basic amine functionality (Step 1 byproducts) or have altered basicity (Step 2 byproducts). Causality & Fix: For Step 1 bis-ethers, an acid-base extraction will not work since neither the product nor the impurity is basic. You must rely on recrystallization (e.g., from toluene/hexane) or silica gel chromatography. For Step 2 bis-alkylated amines, you can exploit the difference in pKa. The tertiary amine byproduct often has a different solubility profile in acidic aqueous solutions compared to the secondary amine product. A carefully pH-controlled extraction can separate them.
Experimental Protocols: Self-Validating Systems
Protocol A: Optimized Etherification (Synthesis of Glycidyl Ether)
Objective: Synthesize the glycidyl ether intermediate while suppressing the 1,3-diphenoxypropan-2-ol bis-ether byproduct.
-
Preparation : In a round-bottom flask, dissolve the phenol (1.0 eq) in a 10% aqueous NaOH solution (1.1 eq). Stir for 15 minutes at room temperature to ensure complete deprotonation to the phenoxide.
-
Addition : Cool the mixture to 0–5 °C. Add epichlorohydrin (4.0 eq) dropwise over 30 minutes.
-
Causality Rationale: The large excess of epichlorohydrin and slow addition keep the local concentration of epichlorohydrin high relative to the forming glycidyl ether, preventing the phenoxide from attacking the product[1].
-
-
Reaction : Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench & Extract : Dilute with water and extract with ethyl acetate (3x). The excess epichlorohydrin remains largely in the organic phase but can be removed via vacuum distillation.
-
System Validation : Analyze the crude mixture via TLC or HPLC. The bis-ether byproduct will appear as a distinctly less polar spot/peak compared to the glycidyl ether. If the bis-ether peak exceeds 2%, increase the epichlorohydrin equivalents in the next batch.
Protocol B: Controlled Aminolysis (Synthesis of Propanolamine)
Objective: Ring-open the glycidyl ether with a primary amine while preventing bis-alkylation.
-
Preparation : Dissolve the glycidyl ether (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Addition : Add the primary amine (e.g., isopropylamine or tert-butylamine) in a single portion (8.0 eq).
-
Causality Rationale: A massive excess of amine ensures pseudo-first-order kinetics, heavily favoring mono-alkylation over bis-alkylation[2].
-
-
Reaction : Reflux the mixture at 60 °C for 4–6 hours. Monitor by TLC until the epoxide is consumed.
-
Workup : Concentrate the mixture under reduced pressure to remove the solvent and the volatile excess amine.
-
System Validation : Dissolve the residue in dilute HCl (pH 2) and wash with diethyl ether to remove any non-basic organic impurities. Adjust the aqueous layer to pH 10 with NaOH and extract with dichloromethane to isolate the pure propanolamine. LC-MS should confirm the mass of the mono-alkylated product without the presence of the doubled-mass bis-alkylated impurity.
Data Presentation: Reaction Parameters & Bis-Ether Formation
The following table summarizes the quantitative impact of reaction parameters on the formation of bis-ether impurities across both synthetic steps:
| Parameter | Condition | Effect on Step 1 Bis-Ether | Effect on Step 2 Bis-Ether | Mechanistic Rationale |
| Epichlorohydrin Eq. | 1.0 - 1.2 eq | High (>15%) | N/A | Phenoxide attacks the formed glycidyl ether due to lack of epichlorohydrin. |
| Epichlorohydrin Eq. | 3.0 - 5.0 eq | Low (<2%) | N/A | Statistical probability favors phenoxide attacking epichlorohydrin. |
| Amine Eq. | 1.0 - 1.2 eq | N/A | High (>20%) | Secondary amine competes with primary amine for the epoxide. |
| Amine Eq. | 8.0 - 10.0 eq | N/A | Low (<1%) | Massive excess of primary amine outcompetes the secondary amine. |
| Amine Sterics | Methylamine | N/A | High | Minimal steric hindrance allows rapid second alkylation. |
| Amine Sterics | tert-Butylamine | N/A | Very Low | Bulky group physically blocks the second epoxide from reacting. |
Mandatory Visualization
Reaction Pathway: Propanolamine Synthesis vs. Bis-Ether Formation
Caption: Divergent pathways in propanolamine synthesis highlighting Step 1 and Step 2 bis-ether formation.
Troubleshooting Workflow: Mitigating Over-Alkylation
Caption: Logical decision tree for identifying and resolving bis-ether byproduct formation.
References
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Source: Master Organic Chemistry. URL:[Link]
-
Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Source: Organic Chemistry Portal. URL:[Link]
-
3-Amino-1-propanol - Grokipedia. Source: Grokipedia. URL: [Link]
Sources
Degradation pathways of 1-(4'-Bromophenoxy)-propane-2-ol under stress conditions
Welcome to the Analytical Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols for the forced degradation of 1-(4'-Bromophenoxy)-propane-2-ol .
This compound—characterized by an aryl bromide, an ether linkage, and a secondary alcohol—presents unique vulnerabilities under ICH Q1A/Q1B stress conditions.
Part 1: Mechanistic Degradation Pathways
Fig 1: Primary degradation pathways of 1-(4'-Bromophenoxy)-propane-2-ol under ICH stress conditions.
Part 2: Troubleshooting & FAQs
Q1: During photostability testing (ICH Q1B), we observe a major degradant peak with a mass shift of -78 Da. What is the structural mechanism? A1: This is a classic case of photolytic debromination . Aryl halides, particularly aryl bromides, are highly susceptible to UV-induced homolytic cleavage of the C–Br bond. The resulting phenyl radical abstracts a hydrogen atom from the solvent (e.g., water or methanol), yielding 1-phenoxy-propane-2-ol. The loss of a bromine atom (~79 Da) and the gain of a hydrogen atom (1 Da) results in the observed net -78 Da mass shift. Formulation Tip: To mitigate this, consider opaque blister packaging or the addition of UV-absorbing excipients.
Q2: Our oxidative stress samples (3% H2O2) show rapid degradation with a -2 Da mass shift, but the API is completely destroyed within 12 hours. How can we control this? A2: The -2 Da shift indicates the oxidation of the secondary alcohol to a ketone, forming 1-(4'-bromophenoxy)-propan-2-one. Hydrogen peroxide generates reactive oxygen species that readily attack secondary hydroxyl groups [2]. If degradation exceeds the standard 5–20% target [3], the oxidative stress is too harsh and may generate secondary, non-predictive degradants. Troubleshooting: Reduce the H2O2 concentration to 0.5% or lower the incubation temperature. Crucially, you must quench the peroxide with sodium metabisulfite or sodium thiosulfate prior to HPLC injection to prevent ongoing on-column degradation.
Q3: We are seeing poor mass balance in our acid hydrolysis samples (0.1 M HCl at 80°C). What is causing the missing peak area? A3: Poor mass balance at elevated temperatures is often due to the volatilization of secondary degradants . Acid-catalyzed cleavage of the ether linkage yields 4-bromophenol and propylene glycol [1]. 4-Bromophenol is semi-volatile and can escape the sample vial at 80°C. Troubleshooting: Lower the stress temperature to 60°C, ensure vials are hermetically sealed with PTFE-lined septa, and verify that your HPLC detector wavelength is optimized for the altered chromophore of 4-bromophenol (typically ~280 nm) compared to the parent ether.
Part 3: Self-Validating Experimental Protocol
To establish a trustworthy Stability-Indicating Method (SIM), your degradation protocols must be self-validating. This means every stress condition must be paired with a mechanism to isolate the variable being tested and protect the analytical equipment [4].
Step-by-Step Methodology:
-
Baseline Preparation (The Control):
-
Prepare a 1.0 mg/mL stock solution of 1-(4'-Bromophenoxy)-propane-2-ol in an inert diluent (e.g., HPLC-grade Acetonitrile:Water 50:50 v/v).
-
Self-Validation: Always run an unstressed control sample stored at 2-8°C. This proves that any observed degradation is strictly due to the applied stress, not diluent incompatibility or baseline impurities.
-
-
Acid & Base Hydrolysis:
-
Acid: Transfer 5.0 mL of stock to a 10 mL volumetric flask. Add 1.0 mL of 0.5 M HCl. Incubate at 60°C for 24 hours.
-
Base: Transfer 5.0 mL of stock. Add 1.0 mL of 0.5 M NaOH. Incubate at 60°C for 24 hours.
-
Self-Validation (Neutralization): Cool to room temperature. Neutralize the acid sample with 1.0 mL of 0.5 M NaOH, and the base sample with 1.0 mL of 0.5 M HCl before bringing to volume. Causality: Failing to neutralize will degrade the silica backbone of your HPLC column stationary phase, leading to false peak splitting.
-
-
Oxidative Stress:
-
Transfer 5.0 mL of stock. Add 1.0 mL of 3% v/v H2O2. Incubate at 25°C for 24 hours in the dark.
-
Self-Validation (Quenching): Add 100 µL of 10% Sodium Thiosulfate to halt the oxidative radical chain reaction prior to analysis [2]. This ensures the degradation profile represents exactly 24 hours of stress.
-
-
Photolytic Stress (ICH Q1B):
-
Place 5.0 mL of stock in a clear quartz vial (UV transparent). Expose to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV energy.
-
Self-Validation (Dark Control): Wrap a duplicate vial in aluminum foil and expose it to the exact same chamber conditions. Causality: This differentiates true photolysis from thermal degradation caused by the heat of the chamber lamps.
-
Part 4: Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for 1-(4'-Bromophenoxy)-propane-2-ol under optimized forced degradation conditions. Target degradation is kept between 5% and 20% to represent realistic, primary degradation pathways [3].
| Stress Condition | Reagent / Environment | Temp / Time | Primary Degradant Identified | Expected Mass Shift | Target Degradation |
| Acidic | 0.5 M HCl | 60°C / 24h | 4-Bromophenol + Propylene Glycol | Cleavage (Fragments) | 5 - 15% |
| Basic | 0.5 M NaOH | 60°C / 24h | 4-Bromophenol + Propylene Glycol | Cleavage (Fragments) | 5 - 10% |
| Oxidative | 3% H2O2 | 25°C / 24h | 1-(4'-Bromophenoxy)-propan-2-one | -2 Da | 10 - 20% |
| Photolytic | UV/Vis (ICH Q1B) | Ambient / ~2 days | 1-Phenoxy-propane-2-ol | -78 Da | 10 - 20% |
| Thermal | Dry Heat | 80°C / 7 days | Generally Stable | None | < 5% |
Part 5: References
-
Goroncy-Bermes, P., et al. "Biologic degradation of phenoxypropanolene. Biodegradability of phenoxypropanols." Zentralblatt fur Hygiene und Umweltmedizin, 1994. URL: [Link]
-
"Forced degradation studies: A critical lens into pharmaceutical stability." Clinical Trials Arena, 2025. URL: [Link]
-
"Forced Degradation Studies for Biopharmaceuticals." BioPharm International, 2026. URL:[Link]
-
"Forced degradation studies." MedCrave Online Journal of Biomarkers, 2016. URL:[Link]
Comparative Analysis of the 1-(4'-Bromophenoxy)-propane-2-ol Scaffold vs. Traditional Beta-Blocker Precursors
Executive Summary & Structural Profiling
The aryloxypropanolamine pharmacophore is the foundational "mother sauce" of nearly all beta-adrenergic blocking agents[1]. Historically, the synthesis of these cardiovascular therapeutics has relied on static precursors—such as 1-(1-naphthoxy)-2,3-epoxypropane for propranolol—which require the entire aromatic moiety to be pre-assembled before the amine side chain is installed.
However, modern drug discovery demands synthetic modularity. The 1-(4'-Bromophenoxy)-propane-2-ol scaffold (typically deployed in its reactive 3-chloro halohydrin or 2,3-epoxide derivative forms) represents a paradigm shift. By incorporating a carbon-bromine (C-Br) bond at the para position of the phenoxy ring, this precursor introduces orthogonal reactivity. It allows chemists to first establish the critical chiral aryloxypropanolamine core and subsequently utilize Palladium-catalyzed cross-coupling to generate vast libraries of structurally diverse beta-1 selective and non-selective analogs[2][3].
Mechanistic Advantages & Causality
To understand the superiority of the brominated scaffold in research settings, we must examine the causality behind the chemical behavior of beta-blocker precursors:
-
The Eutomer Imperative: Beta-blockers exhibit profound stereoselectivity, with the (S)-enantiomer typically acting as the active eutomer responsible for beta-adrenergic antagonism[4]. Precursors must be compatible with early-stage chiral resolution.
-
Late-Stage Diversification: Traditional precursors are "dead ends" once the epoxide is opened by isopropylamine. The 1-(4'-Bromophenoxy)-propane-2-ol scaffold retains the robust C-Br handle. Because the C-Br bond is inert to the nucleophilic aliphatic amines used in epoxide opening, it survives the core synthesis intact, ready for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings.
Comparative Performance Analysis
The following table synthesizes the quantitative and qualitative performance metrics of the bromophenoxy scaffold against industry-standard precursors.
| Performance Metric | 1-(4'-Bromophenoxy)-3-chloro-2-propanol (Bromophenoxy Scaffold) | 1-(1-Naphthoxy)-2,3-epoxypropane (Propranolol Precursor) | 4-(2-Methoxyethyl)phenoxymethyl oxirane (Metoprolol Precursor) |
| Synthetic Modularity | High. C-Br bond allows infinite late-stage functionalization. | Low. Naphthyl ring is static post-synthesis. | Low. Methoxyethyl tail is pre-fixed. |
| Enzyme Compatibility | Excellent. High affinity for CALB transesterification. | Excellent. Industry standard for CALB resolution[4]. | Good. Slower catalytic turnover due to tail steric bulk. |
| Cross-Coupling Utility | Yes. Compatible with Pd(dppf)Cl₂ / Arylboronic acids. | No. Lacks a viable halogen handle. | No. Lacks a viable halogen handle. |
| Primary Application | SAR Library Generation, Novel Drug Discovery. | Industrial-scale generic manufacturing. | Industrial-scale generic manufacturing. |
| Receptor Targeting | Tunable (β1-selective or non-selective based on coupling)[2]. | Non-selective (β1/β2)[1]. | β1-selective[3]. |
Self-Validating Experimental Protocols
The following protocols demonstrate the integration of the 1-(4'-Bromophenoxy)-propane-2-ol scaffold into a modern, stereoselective drug discovery workflow.
Protocol 1: Biocatalytic Kinetic Resolution of the Halohydrin Precursor
Causality Focus: Irreversible Transesterification To isolate the pharmacologically active (S)-enantiomer, we utilize a lipase-catalyzed kinetic resolution[4].
-
Preparation: Dissolve 50 mmol of racemic 1-(4'-bromophenoxy)-3-chloro-2-propanol in 100 mL of anhydrous isooctane.
-
Acyl Donor Addition: Add 150 mmol of vinyl propionate. Self-Validating Mechanism: Vinyl propionate is chosen over ethyl propionate because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the reaction to >99% enantiomeric excess (ee) without equilibrium limitations.
-
Catalysis: Introduce 2.0 g of immobilized Candida antarctica Lipase B (CALB). Incubate at 37°C under orbital shaking (200 rpm) for 24 hours.
-
Separation: Filter the immobilized enzyme. The unreacted (S)-alcohol (eutomer precursor) and the (R)-propionate ester are easily separated via silica gel chromatography (Hexanes/EtOAc 8:2) due to their distinct polarity profiles.
Protocol 2: Amination and Late-Stage Suzuki-Miyaura Coupling
Causality Focus: Beta-Hydride Elimination Suppression
-
Core Assembly: React the purified (S)-1-(4'-bromophenoxy)-3-chloro-2-propanol with a 10-fold molar excess of isopropylamine in aqueous media at 25°C for 12 hours. Extract the resulting (S)-4-bromo-aryloxypropanolamine core with toluene.
-
Cross-Coupling Setup: In a Schlenk flask under argon, combine 1.0 eq of the brominated core, 1.2 eq of an arylboronic acid (e.g., 4-methoxyphenylboronic acid), and 3.0 eq of K₂CO₃ in a degassed 1,4-dioxane/H₂O (4:1) mixture.
-
Catalyst Injection: Add 5 mol% Pd(dppf)Cl₂. Self-Validating Mechanism: The bidentate dppf ligand enforces a rigid cis-geometry on the palladium center and provides sufficient steric bulk to suppress unwanted beta-hydride elimination, ensuring high fidelity in the reductive elimination step.
-
Execution: Heat to 90°C for 8 hours. Cool, filter through Celite, and purify via reverse-phase HPLC to yield the diversified beta-blocker analog.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic logic enabled by the brominated scaffold, contrasting it with the linear pathways of traditional precursors.
Divergent synthesis of beta-blockers via the 1-(4'-Bromophenoxy)-propane-2-ol scaffold.
References
- Title: Systematic study of lipase-catalyzed resolution of propranolol precursors Source: Sciforum URL
- Title: Beta-blockers | Deranged Physiology Source: Deranged Physiology URL
- Title: Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: β-blockers and metabolic modulation Source: Frontiers URL
Sources
Spectroscopic Differentiation of 1-(4'-Bromophenoxy)-propane-2-ol and its Ketone Analog: A Comprehensive Analytical Guide
As drug development and synthetic pathways become increasingly complex, the precise analytical differentiation of intermediate compounds is paramount. A routine yet critical transformation in organic synthesis is the oxidation of a secondary alcohol to a ketone.
This guide provides an in-depth spectroscopic comparison between 1-(4'-Bromophenoxy)-propane-2-ol (the secondary alcohol) and 1-(4'-Bromophenoxy)-propan-2-one (the ketone analog). By examining the causality behind their spectral signatures across FT-IR, NMR, and GC-MS, researchers can establish robust, self-validating quality control protocols.
Structural Causality & Mechanistic Logic
To understand the spectral differences between these two molecules, we must first analyze the physical changes induced by the oxidation process. The conversion of the secondary alcohol to a ketone fundamentally alters the local electronic environment:
-
Hybridization Shift: The C2 carbon transitions from sp3 (tetrahedral) to sp2 (trigonal planar).
-
Dipole Moment Alteration: The removal of the hydrogen-bonding hydroxyl (-OH) group and the introduction of a highly polarized carbonyl (C=O) double bond drastically shifts the molecule's dipole moment.
-
Proton Isolation: The oxidation removes the methine proton at C2, breaking the spin-spin coupling network between the terminal methyl group and the rest of the aliphatic chain.
Diagram 1: Logical relationship of the structural transformation and resulting spectral targets.
Spectroscopic Comparison: The Core Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is the most rapid method for confirming the success of this oxidation.
-
The Alcohol: Exhibits a strong, broad absorption band between 3200–3600 cm⁻¹ . This broadening is caused by extensive intermolecular hydrogen bonding of the O-H group, which creates a distribution of slightly different bond lengths and vibrational frequencies [1].
-
The Ketone: The O-H band completely disappears. In its place, a sharp, intense absorption emerges at ~1715 cm⁻¹ . This is the hallmark of a saturated aliphatic ketone's C=O stretching vibration, driven by the strong change in the dipole moment during the stretch [2].
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive mapping of the carbon framework. The oxidation creates distinct, non-overlapping signals.
-
¹H NMR Spin-Coupling Changes: In the alcohol, the terminal methyl group ( CH3 ) is adjacent to a methine proton ( CH−OH ), resulting in a doublet (~1.2 ppm). In the ketone, the carbonyl carbon has no protons; thus, the methyl group is isolated and appears as a sharp singlet (~2.1–2.2 ppm) [2]. Furthermore, the methylene protons ( CH2 ) in the ketone shift downfield to ~4.5 ppm as a singlet, deshielded by both the ether oxygen and the strongly electron-withdrawing carbonyl group.
-
¹³C NMR Deshielding: The sp3 hybridized C-OH carbon in the alcohol resonates at ~65–70 ppm. The sp2 hybridized C=O carbon in the ketone is heavily deshielded by the electronegative oxygen and magnetic anisotropy, pushing its resonance to the extreme downfield region of ~205 ppm [2].
Mass Spectrometry (GC-MS)
Both molecules contain a single bromine atom. Bromine has two naturally occurring isotopes, 79Br (50.69%) and 81Br (49.31%), which creates a highly diagnostic 1:1 doublet for the molecular ion ( M+ and M+2 ).
-
The Alcohol: Molecular weight is ~231.09 g/mol . The MS will show an isotopic doublet at m/z 230 and 232 .
-
The Ketone: The loss of two hydrogen atoms reduces the mass by 2 Da. The MS will show an isotopic doublet at m/z 228 and 230 .
Quantitative Data Summary
| Analytical Technique | Target Feature | 1-(4'-Bromophenoxy)-propane-2-ol | 1-(4'-Bromophenoxy)-propan-2-one |
| FT-IR | Key Functional Group | Broad O-H stretch (3200–3600 cm⁻¹) | Sharp C=O stretch (~1715 cm⁻¹) |
| ¹H NMR | Terminal CH3 | Doublet (~1.2 ppm) | Singlet (~2.1 ppm) |
| ¹H NMR | Exchangeable Proton | Broad singlet (~2.5 ppm, OH) | None |
| ¹³C NMR | C2 Carbon | ~65–70 ppm (C-OH) | ~205 ppm (C=O) |
| GC-MS | Molecular Ion ( M+ ) | m/z 230 / 232 (1:1 ratio) | m/z 228 / 230 (1:1 ratio) |
Experimental Protocols (Self-Validating Workflows)
To ensure high trustworthiness in your analytical data, follow this step-by-step methodology. The inclusion of a D2O shake in the NMR protocol acts as a self-validating mechanism to definitively prove the presence or absence of the hydroxyl proton.
Diagram 2: Parallel analytical workflow for structural confirmation.
Protocol A: FT-IR Acquisition (ATR Method)
-
Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal (diamond or ZnSe) is cleaned with isopropanol and a background spectrum is collected.
-
Application: Apply 1-2 drops of the neat liquid sample (or solid powder compressed with the anvil) directly onto the crystal.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).
-
Validation: Verify the absence of water contamination (which can falsely present as an O-H stretch) by ensuring the baseline is flat and checking for the sharp C=O peak if the ketone is expected.
Protocol B: ¹H and ¹³C NMR Acquisition (with D2O validation)
-
Preparation: Dissolve ~15 mg of the sample in 0.6 mL of anhydrous CDCl3 containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Acquisition (¹H): Acquire a standard 1D proton spectrum (e.g., 16 scans, 400 MHz).
-
Self-Validation ( D2O Shake): If analyzing the alcohol, add 1 drop of Deuterium Oxide ( D2O ) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The broad -OH signal (~2.5 ppm) will disappear due to rapid deuterium exchange, definitively proving its identity. The ketone spectrum will remain unchanged.
-
Acquisition (¹³C): Acquire a carbon spectrum (e.g., 512 scans) and monitor the 190–215 ppm region for the carbonyl carbon.
Protocol C: GC-MS Acquisition
-
Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.
-
Injection: Inject 1 µL into the GC inlet (split ratio 50:1).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Scan the mass range from m/z 50 to 300. Confirm the 1:1 isotopic pattern of the molecular ion to verify the retention of the bromine atom during the chemical transformation.
Conclusion
Differentiating 1-(4'-Bromophenoxy)-propane-2-ol from its ketone analog relies on observing the fundamental shift from an sp3 hydrogen-bonding environment to an sp2 polarized carbonyl system. By cross-referencing the disappearance of the O-H stretch in IR, the collapse of the methyl doublet to a singlet in ¹H NMR, and the 2 Da mass shift in GC-MS, researchers can achieve absolute structural certainty.
References
-
Chemistry Steps. "Interpreting IR Spectra." Available at: [Link]
-
Organic Chemistry: A Tenth Edition. "19.14 Spectroscopy of Aldehydes and Ketones." Pressbooks. Available at:[Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Overview available at:[Link]
Comparison of the pharmacological profiles of different phenoxypropanolamine enantiomers
Phenoxypropanolamines (often referred to as aryloxypropanolamines) represent the structural backbone of the most clinically utilized β-adrenergic receptor antagonists, including propranolol, metoprolol, and atenolol. A defining chemical feature of this class is the presence of a chiral center at the C2 position of the propanolamine side chain. While historically synthesized, researched, and administered as racemates (a 1:1 mixture of enantiomers), the pharmacological reality is that these drugs function as two distinct molecular entities in vivo.
As drug development increasingly shifts toward chiral purity to optimize efficacy and safety, understanding the divergent pharmacodynamic and pharmacokinetic profiles of (S)- and (R)-phenoxypropanolamines is critical for researchers and formulation scientists.
Pharmacodynamic Asymmetry: The Eudismic Ratio
β-Adrenergic Antagonism
The stereoselectivity of phenoxypropanolamines at the β-adrenergic receptor is profound. The (S)-(-)-enantiomer serves as the eutomer (the active isomer), typically exhibiting a eudismic ratio of 50 to 100 over its (R)-(+)-counterpart, the distomer[1]. For example, (S)-propranolol binds to β-adrenergic receptors with approximately 100 times greater affinity than (R)-propranolol[2].
This discrepancy is governed by a strict three-point receptor interaction model: the aromatic ring, the amine group, and the critical β-hydroxyl group. Only the (S)-configuration spatially aligns the hydroxyl group to form an essential hydrogen bond within the receptor's binding pocket, stabilizing the antagonist-receptor complex and preventing endogenous catecholamine binding[3][4].
Off-Target Equipotency and Functional Divergence
Crucially, the stereoselectivity observed at the primary target does not universally apply to secondary pharmacological effects. Both (S)- and (R)-enantiomers are virtually equipotent in their membrane-stabilizing activity (MSA), which is mediated through the blockade of voltage-gated sodium channels at higher concentrations[5].
Furthermore, the (R)-distomer is not merely inert. Recent clinical research has repurposed (R)-propranolol for the treatment of infantile hemangiomas. The (R)-enantiomer actively downregulates angiogenesis factors (such as the SOX18 transcriptional factor) without inducing the profound bradycardia or hypotension associated with the β-blocking (S)-enantiomer. This presents a novel paradigm of "functional enantiomers" where the distomer possesses its own distinct, valuable therapeutic target[6].
Stereoselective β-adrenergic receptor blockade by phenoxypropanolamine enantiomers.
Stereoselective Pharmacokinetics
In vivo, the racemic mixture is subjected to stereoselective pharmacokinetic pressures that alter the circulating ratio of the enantiomers.
-
Protein Binding: Phenoxypropanolamines exhibit differential plasma protein binding. For instance, (S)-propranolol binds preferentially to α1-acid glycoprotein, while the (R)-enantiomer shows a higher affinity for human serum albumin[3]. This alters the free, unbound fraction of the active drug available to cross the blood-brain barrier or interact with cardiac tissue.
-
Hepatic Metabolism: Hepatic clearance via cytochrome P450 enzymes (specifically CYP2D6) demonstrates enantiomeric bias. The metabolic processing of the racemate often results in disproportionate plasma concentrations of the active versus inactive forms, complicating dose-response predictions in patients with varying CYP2D6 expression profiles[4].
Quantitative Data Comparison
To synthesize the pharmacological divergence, the following table compares the profiles of the prototypical phenoxypropanolamine, Propranolol, separated by its enantiomeric forms.
| Pharmacological Property | (S)-(-)-Propranolol (Eutomer) | (R)-(+)-Propranolol (Distomer) | Clinical / Experimental Implication |
| β-Adrenergic Affinity (Ki) | ~1–3 nM | ~100–300 nM | The (S)-enantiomer drives the primary cardiovascular therapeutic effects[2]. |
| Membrane Stabilizing Activity | High (Equipotent) | High (Equipotent) | Both enantiomers contribute to local anesthetic/antiarrhythmic side effects at high doses[5]. |
| Anti-Angiogenic Activity | Present | Present (Primary driver) | The (R)-enantiomer can be isolated to treat hemangiomas without causing β-blockade[6]. |
| Primary Protein Binding | α1-acid glycoprotein | Human serum albumin | Stereoselective distribution alters the free-fraction of the active drug in plasma[3]. |
Experimental Methodologies for Enantiomeric Profiling
To objectively evaluate the pharmacological profiles of novel or existing phenoxypropanolamines, rigorous, self-validating experimental workflows must be employed.
Experimental workflow for the isolation and pharmacological profiling of enantiomers.
Protocol 1: Receptor Affinity via Radioligand Binding
Objective: Determine the eudismic ratio by calculating the exact Ki values for both enantiomers. Causality & Design Choice: The selection of [3H]-dihydroalprenolol ([3H]-DHA) is critical because it is a non-selective, high-affinity β-antagonist that resists rapid enzymatic degradation, providing a highly stable baseline for competitive displacement.
-
Preparation: Isolate cell membranes expressing human β1 or β2 receptors and resuspend in a 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: Incubate 50 µg of membrane protein with a fixed concentration of [3H]-DHA (e.g., 1 nM) and varying concentrations ( 10−11 to 10−4 M) of either isolated (S)- or (R)-phenoxypropanolamine for 60 minutes at 25°C.
-
Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand. Wash filters three times with ice-cold buffer.
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50 using non-linear regression and derive the Ki using the Cheng-Prusoff equation.
-
System Self-Validation: Incorporate a parallel non-specific binding (NSB) control well spiked with 10 µM of unlabeled racemic propranolol. If the radioactive signal in the NSB well exceeds 15-20% of the total binding well, the assay is invalid due to insufficient membrane washing or excessive radioligand concentration, requiring immediate protocol recalibration.
Protocol 2: Chiral HPLC Separation for Pharmacokinetic Tracking
Objective: Resolve and quantify enantiomers from biological matrices to track stereoselective metabolism. Causality & Design Choice: An ovomucoid-bonded silica stationary phase is selected because its chiral glycoproteins provide highly specific stereoselective clefts. These clefts interact differentially with the spatial arrangement of the enantiomers' hydroxyl groups, allowing for direct baseline resolution without the need for complex pre-column derivatization[7].
-
Extraction: Extract plasma samples using a liquid-liquid extraction method (e.g., ethyl acetate/hexane mixture) to precipitate proteins and isolate the lipophilic phenoxypropanolamines.
-
Injection: Inject 20 µL of the reconstituted extract onto an ovomucoid chiral stationary phase HPLC column.
-
Elution: Elute using an isocratic mobile phase consisting of potassium phosphate buffer and acetonitrile (e.g., 85:15 v/v, pH 4.5) at a flow rate of 1.0 mL/min.
-
Detection: Detect peaks via fluorescence (Excitation: 290 nm, Emission: 340 nm) to maximize sensitivity over standard UV detection.
-
System Self-Validation: Prior to analyzing biological samples, run a standardized racemic mixture. The system is only validated for use if the chromatographic resolution (Rs) between the (S) and (R) peaks is ≥ 1.5 (baseline resolution). An Rs < 1.5 indicates column degradation or improper mobile phase pH, necessitating column replacement or buffer adjustment.
References
-
Stereochemistry in Drug Action and Pharmacology - Chiralpedia. 1
-
Propranolol - Wikipedia. 2
-
Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. 3
-
Propranolol in the Treatment of Infantile Hemangiomas - Dove Medical Press. 6
-
Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - PMC. 4
-
Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans - Chapman University Digital Commons. 7
-
Enantiomers: Implications and Complications in Developmental Pharmacology - Karger. 5
Sources
- 1. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. dovepress.com [dovepress.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Cross-validation of analytical methods for 1-(4'-Bromophenoxy)-propane-2-ol analysis
An in-depth technical comparison of orthogonal analytical strategies for halogenated aryl ether alcohols, grounded in ICH Q2(R2) lifecycle management.
Executive Summary & Chemical Profiling
As pharmaceutical synthesis grows increasingly complex, the rigorous control of intermediates and potential impurities is paramount. 1-(4'-Bromophenoxy)-propane-2-ol is a classic halogenated aryl ether alcohol, structurally analogous to intermediates used in the synthesis of beta-adrenergic blocking agents (e.g., metoprolol derivatives) and specific agrochemicals.
From an analytical perspective, this molecule presents a fascinating duality:
-
The 4-Bromophenoxy Moiety: Provides a strong UV chromophore for photometric detection and a highly distinct isotopic signature ( 79Br and 81Br in a ~1:1 ratio) for mass spectrometric identification.
-
The Propan-2-ol Backbone: Contains a secondary hydroxyl group that is highly polar. If left unmitigated, this group acts as a hydrogen-bond donor, interacting with active silanol sites on gas chromatography (GC) columns, leading to severe peak tailing and loss of sensitivity.
Relying on a single analytical method for such a compound introduces significant risk. An impurity co-eluting in a High-Performance Liquid Chromatography (HPLC) assay might lack a UV chromophore, rendering it invisible. Conversely, thermal degradation in a GC inlet could yield false quantitative results. To ensure absolute data integrity, we must employ orthogonal cross-validation —comparing methods that rely on entirely different physical principles (e.g., polarity vs. volatility vs. mass-to-charge ratio).
This guide outlines the development, mechanistic rationale, and cross-validation of HPLC-UV, GC-MS, and LC-MS/MS methods for 1-(4'-Bromophenoxy)-propane-2-ol, strictly adhering to the updated [1].
The Analytical Lifecycle & Cross-Validation Strategy
The recent overhaul of the ICH Q2(R2) and ICH Q14 guidelines marks a paradigm shift toward a Quality-by-Design (QbD) approach [2]. Method validation is no longer a static, one-time event; it is a continuous lifecycle driven by an Analytical Target Profile (ATP). Cross-validation is specifically required when transferring methods or justifying an alternative (e.g., GC-MS) against a primary compendial method (e.g., HPLC-UV) to ensure no systemic bias exists.
Fig 1. ICH Q14/Q2(R2) aligned lifecycle approach for analytical method cross-validation.
Orthogonal Methodologies: Causality & Protocols
To establish a self-validating system, every protocol must include built-in System Suitability Testing (SST) criteria. Below are the optimized protocols and the mechanistic reasoning behind their design.
Method A: HPLC-UV (The Bulk Assay Workhorse)
Causality: HPLC-UV is selected for its unmatched precision in bulk assay and purity determination. We utilize a C18 reversed-phase column. Because 1-(4'-Bromophenoxy)-propane-2-ol is moderately hydrophobic (due to the bromophenyl ring) but contains a polar hydroxyl group, a gradient elution starting with a high aqueous phase ensures the analyte focuses at the head of the column, while a ramp to organic solvent (Acetonitrile) elutes the compound with a sharp, symmetrical peak.
Step-by-Step Protocol:
-
System Setup: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, .
-
Mobile Phase:
-
Channel A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of trace acidic impurities).
-
Channel B: Acetonitrile (MeCN).
-
-
Gradient Program: 0-2 min (20% B), 2-10 min (linear ramp to 80% B), 10-12 min (hold 80% B), 12.1-15 min (re-equilibration at 20% B).
-
Parameters: Flow rate at 1.0 mL/min ; Injection volume: ; Column temperature: 30∘C .
-
Detection: UV at 225 nm (optimal absorbance for the bromophenoxy ether linkage).
-
SST Criteria: Tailing factor ( Tf ) ≤1.5 ; Theoretical plates ( N ) ≥5000 ; %RSD of 5 replicate standard injections ≤1.0% .
Method B: GC-MS with BSTFA Derivatization (Trace Volatiles & Isotopic ID)
Causality: Gas chromatography offers superior resolution for volatile structural isomers. However, the secondary alcohol on the propane-2-ol moiety causes severe peak tailing due to hydrogen bonding with the column's stationary phase. To circumvent this, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) derivatization [3]. BSTFA replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility, thermal stability, and peak symmetry.
Step-by-Step Protocol:
-
Sample Preparation (Derivatization):
-
Transfer 1.0 mL of sample extract (in anhydrous Acetonitrile) to a GC vial.
-
Add of BSTFA containing 1% Trimethylchlorosilane (TMCS as a catalyst).
-
Cap tightly and incubate at 60∘C for 30 minutes. Allow to cool to room temperature.
-
-
System Setup: GC-MS (e.g., Thermo Trace 1310 GC coupled with ISQ 7000 Single Quadrupole).
-
Column: DB-5MS ( ).
-
Oven Program: Initial 80∘C (hold 1 min), ramp at 15∘C/min to 280∘C (hold 5 min).
-
Parameters: Carrier gas: Helium at 1.2 mL/min ; Inlet: 250∘C , Split ratio 10:1; Injection volume: .
-
MS Parameters: Electron Impact (EI) at 70 eV ; Transfer line: 280∘C ; Ion source: 250∘C .
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor m/z 171 and 173 (Bromophenoxy cation) and m/z 131 (TMS-propanol cleavage).
Fig 2. GC-MS (EI) fragmentation pathway of the BSTFA-derivatized analyte.
Method C: LC-MS/MS (Ultra-Trace Quantitation)
Causality: If 1-(4'-Bromophenoxy)-propane-2-ol is classified as a potentially mutagenic impurity (PMI) in a final drug substance, it must be controlled at parts-per-million (ppm) levels. LC-MS/MS using Electrospray Ionization (ESI) provides the necessary sensitivity without the need for thermal derivatization. We use Multiple Reaction Monitoring (MRM) to isolate the parent ion and quantify based on a specific product ion transition, virtually eliminating matrix interference.
Protocol Summary:
-
Column: Waters Acquity UPLC BEH C18 ( ).
-
Mobile Phase: 0.1% Formic Acid in Water (A) and Methanol (B). (Methanol enhances ESI efficiency compared to Acetonitrile).
-
MS/MS Transition: Positive ESI mode. Precursor [M+H]+ m/z 231.0 → Product m/z 171.0 (Collision Energy: 15 eV ).
Cross-Validation Data Presentation
To satisfy ICH Q2(R2) requirements, the three methods were cross-validated using the same spiked matrix samples. The quantitative results are summarized in Table 1.
Table 1: Comparative Validation Parameters for 1-(4'-Bromophenoxy)-propane-2-ol
| Validation Parameter | HPLC-UV (Assay/Purity) | GC-MS (Volatile Impurities) | LC-MS/MS (Trace Analysis) |
| Linearity Range | |||
| Correlation Coefficient ( R2 ) | 0.9998 | 0.9985 | 0.9992 |
| Limit of Detection (LOD) | |||
| Limit of Quantitation (LOQ) | |||
| Method Precision (%RSD, n=6) | 0.6% | 2.1% | 3.5% |
| Accuracy (Recovery at 100%) | 99.8%±0.5% | 97.4%±2.0% | 101.2%±3.1% |
| Specificity | Subject to co-elution | High (Isotopic confirmation) | Absolute (MRM transition) |
Data Interpretation:
-
HPLC-UV demonstrates superior precision ( 0.6% RSD) and accuracy, making it the undeniable choice for bulk release testing and assay determination.
-
GC-MS provides excellent orthogonality. The slight drop in accuracy ( 97.4% ) is a known artifact of derivatization efficiency variance, which can be corrected by utilizing a deuterated internal standard (e.g., d5 -phenol analog).
-
LC-MS/MS achieves an LOD three orders of magnitude lower than HPLC-UV, fulfilling the requirements for trace impurity profiling without the sample preparation overhead of GC-MS.
Conclusion
The cross-validation of 1-(4'-Bromophenoxy)-propane-2-ol analysis underscores a fundamental principle of modern analytical chemistry: no single method is infallible. By aligning our development strategy with ICH Q14 and our validation execution with ICH Q2(R2), we create a robust, defensible data package. HPLC-UV provides the quantitative backbone, GC-MS ensures volatile specificity and isotopic confirmation, and LC-MS/MS guarantees trace-level safety compliance.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." (Effective June 2024). URL:[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." (January 2026). URL:[Link]
-
National Center for Biotechnology Information (PMC). "GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine." (May 2021). URL:[Link]
Comparative Stability Analysis of 1-(4'-Bromophenoxy)-propane-2-ol: Storage Guidelines and Degradation Kinetics
Executive Summary
For drug development professionals and synthetic chemists, selecting the right halogenated intermediate is a balancing act between downstream reactivity and upstream storage stability. 1-(4'-Bromophenoxy)-propane-2-ol is a highly versatile pharmaceutical building block, but its specific chemical vulnerabilities require stringent handling protocols. This guide objectively compares its stability profile against two common alternatives—the chloro-analog (1-(4'-Chlorophenoxy)-propane-2-ol) and the unsubstituted analog (1-Phenoxy-propane-2-ol)—providing empirical data to optimize your laboratory and bulk storage workflows.
Mechanistic Background & Chemical Vulnerabilities
1-(4'-Bromophenoxy)-propane-2-ol is primarily utilized in the synthesis of aryloxypropanolamine-class beta-blockers and novel [1]. While its structural geometry is ideal for downstream amination, the molecule contains three distinct sites of potential degradation:
-
The C-Br Bond (Photolytic Vulnerability): The carbon-bromine bond dissociation energy (~280 kJ/mol) is significantly lower than that of the carbon-chlorine bond (~397 kJ/mol). Consequently, UV exposure triggers rapid radical-mediated homolytic cleavage.
-
The Secondary Alcohol (Oxidative Vulnerability): Under high heat and ambient oxygen, the secondary hydroxyl group is susceptible to oxidation, forming a ketone degradant (1-(4'-Bromophenoxy)-propan-2-one).
-
The Ether Linkage (Hydrolytic Vulnerability): While relatively stable, the ether bond can undergo hydrolytic cleavage under extreme pH stress, yielding 4-bromophenol and propylene glycol.
Degradation pathways of 1-(4'-Bromophenoxy)-propane-2-ol under stress.
Experimental Methodology: Self-Validating Stability-Indicating Assay
To ensure absolute trustworthiness of the comparative data, all degradation studies were quantified using a self-validating High-Performance Liquid Chromatography (HPLC) protocol with Photodiode Array (PDA) detection.
Protocol: HPLC-PDA Stability-Indicating Workflow
Causality for Design: A gradient elution is employed to ensure that highly polar degradants (e.g., 4-bromophenol) elute early, while non-polar degradants (e.g., the debrominated ether) are swept from the column, preventing carryover. PDA detection is mandatory to verify peak purity via spectral matching, ensuring no co-eluting degradants artificially inflate the parent peak area.
-
Step 1: System Configuration. Equip the HPLC with a PDA detector (scanning 200-400 nm, extraction at 225 nm). Install a C18 column (150 mm × 4.6 mm, 3.5 µm) to maximize theoretical plates for resolving closely related halogenated analogs.
-
Step 2: Mobile Phase Preparation.
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Why? TFA suppresses the ionization of phenolic degradants, preventing peak tailing).
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Step 3: Gradient Elution. 0-5 min (20% B), 5-15 min (20% to 80% B), 15-20 min (80% B), 20-25 min (re-equilibration at 20% B).
-
Step 4: Sample Preparation. Dissolve 10 mg of the stressed intermediate in 10 mL of Methanol/Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Step 5: System Suitability (Self-Validation Check). Inject a resolution standard containing the parent compound, 4-bromophenol, and 1-phenoxy-propane-2-ol.
-
Validation Criteria: Proceed with the assay only if the resolution ( Rs ) between all peaks is > 2.0 and the tailing factor for the parent peak is < 1.5.
-
Comparative Stability Data
The compounds were subjected to rigorous environmental stress following the for accelerated testing[2] and ICH Q1B for photostability.
Table 1: Accelerated Thermal/Humidity Stability (40°C ± 2°C / 75% RH ± 5% RH)
Duration: 6 Months. Data represents % Assay Remaining via HPLC-PDA.
| Compound | Month 1 | Month 3 | Month 6 | Primary Degradant Observed |
| 1-(4'-Bromophenoxy)-propane-2-ol | 99.8% | 99.1% | 98.2% | 1-(4'-Bromophenoxy)-propan-2-one |
| 1-(4'-Chlorophenoxy)-propane-2-ol | 99.9% | 99.5% | 99.1% | Trace Ketone |
| 1-Phenoxy-propane-2-ol | 99.9% | 99.8% | 99.5% | None detected |
Expert Analysis: The bromo-derivative exhibits a slightly higher susceptibility to thermal oxidation than the chloro-analog. The larger atomic radius and polarizability of bromine slightly alter the electron density of the aromatic ring, making the adjacent aliphatic chain marginally more prone to oxidative stress. However, a 98.2% recovery at 6 months confirms it remains highly stable under standard thermal conditions.
Table 2: Photostability Testing (ICH Q1B Conditions)
Exposure: 1.2 million lux hours + 200 Watt hours/m² UV.
| Compound | % Assay Remaining | Total Impurities | Major Degradation Pathway |
| 1-(4'-Bromophenoxy)-propane-2-ol | 84.5% | 15.5% | Photolytic Debromination |
| 1-(4'-Chlorophenoxy)-propane-2-ol | 96.2% | 3.8% | Minor Ether Cleavage |
| 1-Phenoxy-propane-2-ol | 98.8% | 1.2% | Trace Oxidation |
Expert Analysis: This is the critical differentiator between the analogs. The weak C-Br bond results in severe degradation (15.5% loss) under direct UV/Vis exposure, yielding 1-phenoxy-propane-2-ol and free bromine radicals. If your synthetic pathway relies on the para-bromo position for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), photolytic degradation will directly crash your downstream yields.
Actionable Storage & Handling Recommendations
Based on the empirical degradation kinetics, the following storage protocols are mandatory for 1-(4'-Bromophenoxy)-propane-2-ol to maintain >99% purity:
-
Photoprotection (Critical): Must be stored in amber glass bottles or opaque High-Density Polyethylene (HDPE) containers. Exposure to ambient laboratory fluorescent lighting in clear glass will result in measurable debromination within 48 hours.
-
Temperature Control: While stable at 40°C for short transport durations, long-term commercial storage should be maintained at Controlled Room Temperature (15°C to 25°C) to prevent secondary alcohol oxidation.
-
Atmospheric Control: For bulk storage exceeding 12 months, purging the headspace with an inert gas (Nitrogen or Argon) is highly recommended to eliminate oxidative degradation pathways.
References
-
International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]
-
International Council for Harmonisation (ICH). "Q1B Photostability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]
-
National Institutes of Health (NIH). "Design and Synthesis of AMPK Activators and GDF15 Inducers." PubMed Central (PMC). URL:[Link]
Sources
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
